Nilotinib hydrochloride dihydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
923289-71-8 |
|---|---|
Molecular Formula |
C28H27ClF3N7O3 |
Molecular Weight |
602.0 g/mol |
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;dihydrate;hydrochloride |
InChI |
InChI=1S/C28H22F3N7O.ClH.2H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;2*1H2 |
InChI Key |
SDOLNFCUZATHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Solubility Profile of Nilotinib Hydrochloride Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of nilotinib hydrochloride dihydrate in common laboratory solvents. Nilotinib is a potent Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML)[1][2][3]. As a Biopharmaceutical Classification System (BCS) Class IV compound, it exhibits both low solubility and low permeability, making the understanding of its solubility characteristics critical for in vitro assay development, formulation studies, and preclinical research[4][5][6]. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and illustrates relevant biological and experimental workflows.
Physicochemical Properties and pH-Dependent Solubility
This compound is a white to slightly yellowish or greenish-yellow powder[5]. Its aqueous solubility is highly pH-dependent, a critical factor for its oral bioavailability. The solubility of nilotinib in aqueous solutions significantly decreases with increasing pH[3][7]. It is soluble in acidic media but is considered practically insoluble in buffer solutions at a pH of 4.5 and higher[5][6]. This pH-dependent characteristic is a key challenge in its formulation, as the transition from the acidic environment of the stomach to the higher pH of the small intestine can lead to precipitation and reduced absorption[8].
Quantitative Solubility Data
The following table summarizes the reported solubility of nilotinib hydrochloride (in its various hydrated forms as noted) in a range of common laboratory solvents. It is important to note that solubility can be influenced by the specific crystalline form (polymorph) and the degree of hydration.
| Solvent/System | Form | Temperature | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Hydrochloride | Not Specified | 100 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Hydrate | Not Specified | 2 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | Monohydrate | 25 °C | Very Soluble | [5] |
| Ethanol | Hydrochloride | Not Specified | 2 mg/mL | [1] |
| Ethanol | Monohydrate | 25 °C | Sparingly Soluble | [5] |
| Methanol | Monohydrate | 25 °C | Sparingly Soluble | [5] |
| Acetonitrile | Monohydrate | 25 °C | Very Slightly Soluble | [5] |
| Acetonitrile:Water (50:50 v/v) | Monohydrate | Not Specified | Good Solubility | [9] |
| n-Octanol | Monohydrate | 25 °C | Very Slightly Soluble | [5] |
| Water | Hydrochloride | Not Specified | Insoluble | [1] |
| Water | Monohydrate | Not Specified | Practically Insoluble | [7] |
| Simulated Intestinal Fluid (pH 6.8) | Monohydrate | Not Specified | ~1.5 µg/mL | [10] |
Note: Qualitative descriptions such as "Very Soluble" or "Sparingly Soluble" are based on USP definitions. The significant discrepancy in reported DMSO solubility may be due to differences in the specific salt form (e.g., hydrate vs. anhydrous) or experimental conditions.
Experimental Protocol: Equilibrium Solubility Determination
A common method for determining the equilibrium solubility of a compound is the shake-flask method. The following protocol is based on methodologies described in the literature for nilotinib[4].
Objective: To determine the saturation solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected laboratory solvent (e.g., ethanol, DMSO)
-
Vials (e.g., glass, light-protected)
-
Orbital shaker or rotator
-
Temperature-controlled environment
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a temperature-controlled shaker or rotator. Allow the mixture to saturate for an extended period, typically 72 hours, to ensure equilibrium is reached[4]. Protect from light if the compound is light-sensitive.
-
Sample Collection: After the equilibration period, carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove all undissolved solids. This step is critical to prevent artificially high concentration measurements.
-
Analysis: Quantify the concentration of nilotinib in the filtrate using a validated analytical method, such as HPLC with UV detection[4].
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for determining equilibrium solubility.
Mechanism of Action: Bcr-Abl Kinase Inhibition
Nilotinib functions as a selective and potent ATP-competitive inhibitor of the Bcr-Abl kinase, an abnormal fusion protein that is characteristic of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML)[3]. The constitutively active Bcr-Abl kinase drives uncontrolled proliferation of leukemia cells and inhibits apoptosis. Nilotinib binds to the inactive conformation of the Abl kinase domain, preventing its autophosphorylation and the subsequent phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to cell proliferation.
Caption: Nilotinib's inhibition of the Bcr-Abl signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medkoo.com [medkoo.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. US10874671B2 - Pharmaceutical compositions of nilotinib - Google Patents [patents.google.com]
- 7. arasto.com [arasto.com]
- 8. CN112294971B - Nilotinib compositions having improved solubility - Google Patents [patents.google.com]
- 9. wjpls.org [wjpls.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Nilotinib Hydrochloride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib, a second-generation tyrosine kinase inhibitor (TKI), represents a significant advancement in the targeted therapy of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[1][2] Developed to be more potent than its predecessor, imatinib, and to overcome many instances of imatinib resistance, nilotinib has become a cornerstone in the treatment of CML.[1][3] This technical guide provides a comprehensive overview of the in vitro mechanism of action of nilotinib hydrochloride dihydrate, detailing its molecular interactions, cellular consequences, and the experimental methodologies used for its characterization.
Core Mechanism: Potent and Selective Inhibition of BCR-ABL Kinase
The primary oncogenic driver in CML is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that promotes uncontrolled cell proliferation and inhibits apoptosis.[4] Nilotinib exerts its therapeutic effect by directly targeting this protein.
Molecular Interaction:
Nilotinib functions as an ATP-competitive inhibitor, binding with high affinity to the ATP-binding site within the kinase domain of the ABL portion of the BCR-ABL protein.[2][4] This binding stabilizes the inactive, "DFG-out," conformation of the kinase.[1][5] By occupying this site, nilotinib prevents the binding of ATP, thereby blocking the autophosphorylation of the BCR-ABL kinase and the subsequent phosphorylation of its downstream substrates.[1][4] This targeted action effectively shuts down the aberrant signaling cascade that drives leukemic cell growth.[4] Structural modifications in its design give nilotinib a better fit into the kinase binding site compared to imatinib, resulting in approximately 20- to 30-fold greater potency against wild-type BCR-ABL.[1][6]
Quantitative Analysis of BCR-ABL Inhibition
The inhibitory potency of nilotinib against wild-type and various imatinib-resistant BCR-ABL mutants has been extensively quantified in vitro. The half-maximal inhibitory concentration (IC50) is a key metric in these assessments.
| Target Kinase/Cell Line | IC50 (nM) | Reference |
| Recombinant Kinase Assays | ||
| Wild-type ABL | 15 | [7] |
| c-ABL | 28 | [6] |
| Cell-Based Proliferation/Viability Assays | ||
| K562 (BCR-ABL+) | 30 | [7] |
| KU812 (BCR-ABL+) | 2.48 | [8] |
| Ba/F3 cells expressing Wild-type BCR-ABL | <30 | [3][8] |
| Ba/F3 cells expressing E255K mutant | <200 | [7] |
| Ba/F3 cells expressing Y253H mutant | <450 | [7] |
| Ba/F3 cells expressing M351T mutant | <70 | [7] |
| Ba/F3 cells expressing F317L mutant | <70 | [7] |
Note: IC50 values can vary between different assays and experimental conditions.
Broader Kinase Inhibition Profile
While highly selective for BCR-ABL, nilotinib also demonstrates potent inhibitory activity against other key tyrosine kinases implicated in oncogenesis, including KIT, platelet-derived growth factor receptors (PDGFRα and PDGFRβ), colony-stimulating factor 1 receptor (CSF-1R), and discoidin domain receptor 1 (DDR1).[5][6][9] This broader profile contributes to its evaluation in other malignancies, such as gastrointestinal stromal tumors (GIST).[9] However, unlike some other TKIs, nilotinib does not significantly inhibit Src family kinases at therapeutic concentrations.[1][7]
| Target Kinase | IC50 (nM) | Cell Line/Assay Type | Reference |
| KIT Mutants | |||
| KITV560del | 26 | Ba/F3 cell proliferation | [9] |
| KITV560G | 108 | HMC-1560 cell proliferation | [9] |
| KITK642E | 160 | GIST882 cell proliferation | [9] |
| PDGFR Mutants | |||
| FIP1L1-PDGFRα | 0.54 | EOL-1 cell proliferation | [9] |
| FIP1L1-PDGFRα | <25 | Ba/F3 cell proliferation | [9] |
| Other Kinases | |||
| LCK | 550 | Kinase activity assay | [10] |
| DDR1 | - | Identified as a major target | [6] |
Downstream Cellular Effects In Vitro
The inhibition of BCR-ABL and other target kinases by nilotinib triggers a cascade of downstream cellular events, ultimately leading to the suppression of the malignant phenotype.
-
Inhibition of Proliferation: Nilotinib dose-dependently inhibits the proliferation of Ph+ CML cell lines, such as K562, KU812, and 32D.p210 cells.[8][11]
-
Induction of Apoptosis: By blocking the anti-apoptotic signals from BCR-ABL, nilotinib induces programmed cell death in leukemic cells.[8][11] This is often correlated with the cleavage of PARP and an increase in the expression of pro-apoptotic proteins like p53.[8]
-
Cell Cycle Arrest: Treatment with nilotinib can lead to cell cycle arrest, characterized by an increased expression of inhibitors like p27 and a downregulation of cyclins such as cyclin D1.[8]
-
Inhibition of Downstream Signaling: Nilotinib effectively blocks the phosphorylation of key downstream signaling proteins, including STAT5 and CrkL, which are crucial for BCR-ABL-mediated cell transformation.[9][12]
Visualizing the Core Mechanism and Experimental Workflow
Nilotinib's Core Mechanism of Action
Caption: Nilotinib competitively inhibits ATP binding to BCR-ABL, blocking downstream signaling.
Experimental Workflow for In Vitro Characterization
Caption: A typical workflow for characterizing nilotinib's in vitro effects.
Mechanisms of In Vitro Resistance
Despite its high potency, resistance to nilotinib can be developed in vitro through several mechanisms, some of which mirror those seen with imatinib.[13]
-
BCR-ABL Overexpression: Increased expression of the BCR-ABL protein can effectively titrate the drug, requiring higher concentrations for inhibition.[13][14]
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp/MDR1) or ABCG2, can actively pump nilotinib out of the cell, reducing its intracellular concentration and efficacy.[5][13][14]
-
Activation of Alternative Pathways: Upregulation of alternative signaling pathways can bypass the need for BCR-ABL signaling. For instance, increased expression and activity of Src family kinases, such as LYN, have been shown to confer nilotinib resistance in K562 cells.[13][14]
-
Altered Apoptosis Regulation: Changes in the expression of apoptosis-related genes, such as the downregulation of the pro-apoptotic Caspase-3 and upregulation of anti-apoptotic proteins, can make cells less sensitive to nilotinib-induced cell death.[15][16]
Key In Vitro Resistance Pathways
Caption: Summary of primary mechanisms leading to nilotinib resistance in vitro.
Detailed Experimental Protocols
Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the IC50 value of nilotinib against a specific kinase (e.g., recombinant ABL).
-
Principle: Measures the ability of nilotinib to inhibit the phosphorylation of a substrate peptide by the target kinase.
-
Methodology:
-
Reagents: Recombinant ABL kinase, biotinylated substrate peptide, ATP, kinase reaction buffer, and a detection antibody (e.g., anti-phosphotyrosine).
-
Procedure: a. Serially dilute this compound in DMSO and then in kinase reaction buffer. b. In a 96-well plate, add the kinase and the nilotinib dilutions. Incubate for 10-20 minutes at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. d. Incubate for a defined period (e.g., 60 minutes) at 30°C. e. Stop the reaction by adding EDTA. f. Detect the amount of phosphorylated substrate using an appropriate method, such as ELISA or a fluorescence-based assay (e.g., HTRF, AlphaScreen).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of nilotinib concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the effect of nilotinib on the metabolic activity and proliferation of cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Cell Culture: Plate cells (e.g., K562) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of nilotinib (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).[11]
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against nilotinib concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by nilotinib.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic or necrotic cells.
-
Methodology:
-
Cell Treatment: Culture cells in a 6-well plate and treat with nilotinib at a relevant concentration (e.g., near the IC50) for a set time (e.g., 48 hours).[17]
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[17]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by nilotinib.
-
Conclusion
The in vitro mechanism of action of this compound is centered on its potent and highly selective inhibition of the BCR-ABL tyrosine kinase. By binding to the inactive conformation of the ABL kinase domain, it effectively abrogates the oncogenic signaling that drives CML. Its activity extends to other relevant kinases like KIT and PDGFR, and its cellular effects manifest as the inhibition of proliferation and induction of apoptosis in sensitive cell lines. Understanding these mechanisms, the quantitative measures of its potency, and the methods used for its characterization are fundamental for its continued application in oncology research and the development of next-generation targeted therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 5. Nilotinib Hydrochloride Monohydrate: Chemical Property and Mechanism of action_Chemicalbook [chemicalbook.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nilotinib inhibits the Src-family kinase LCK and T-cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. amyloid-precursor-c-terminal-peptide.com [amyloid-precursor-c-terminal-peptide.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. [K562 cell line resistance to nilotinib induced in vitro and preliminary investigation of its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Beyond Bcr-Abl: An In-depth Technical Guide to the Off-Target Kinase Inhibition Profile of Nilotinib Hydrochloride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib hydrochloride dihydrate, a second-generation tyrosine kinase inhibitor (TKI), is a cornerstone in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML). Its primary therapeutic efficacy stems from the potent and selective inhibition of the Bcr-Abl fusion protein.[1] However, the clinical activity and potential side-effect profile of nilotinib are also influenced by its interactions with a range of other protein kinases. Understanding this off-target activity is crucial for elucidating its complete mechanism of action, predicting potential therapeutic applications in other malignancies, and anticipating adverse events.
This technical guide provides a comprehensive overview of the known non-Bcr-Abl kinase targets of nilotinib. It is designed to be a valuable resource for researchers and drug development professionals, offering a detailed summary of quantitative inhibition data, in-depth experimental methodologies, and visual representations of the relevant signaling pathways.
Quantitative Analysis of Nilotinib's Off-Target Kinase Inhibition
Nilotinib has been demonstrated to inhibit several other tyrosine kinases with varying degrees of potency. The following table summarizes the 50% inhibitory concentrations (IC50) of nilotinib against its key off-target kinases, as determined by various in vitro and cell-based assays.
| Target Kinase | Mutant/Variant | IC50 (nM) | Assay Type/Cell Line |
| PDGFRα | - | 69 | Autophosphorylation Assay |
| FIP1L1-PDGFRα | 0.54 | Cell Proliferation Assay (EOL-1) | |
| FIP1L1-PDGFRα | <25 | Cell Proliferation Assay (Ba/F3) | |
| PDGFRβ | - | 57 | Autophosphorylation Assay (Tel Ba/F3) |
| c-Kit | Wild-type | 210 | Autophosphorylation Assay |
| V560del | - | Effective Inhibition | |
| K642E | - | Effective Inhibition | |
| V560G | 108 | Cell Proliferation Assay (HMC-1560) | |
| V560del/V654A | 192 | Cell-based Assay (Ba/F3) | |
| V559D/D820Y | 297 | Cell-based Assay (Ba/F3) | |
| DDR1 | - | 3.7 | Autophosphorylation Assay |
| DDR2 | - | - | Potent Inhibition |
| CSF-1R | - | 125-250 | Autophosphorylation Assay |
| EphB4 | - | 240 | Autophosphorylation Assay (A375 cells) |
| LCK | - | 550 | Kinase Activity Assay |
| c-Src | - | 4600 ± 520 | In vitro Kinase Assay |
| Lyn | - | 2700 ± 460 | In vitro Kinase Assay |
| Hck | - | 7500 ± 830 | In vitro Kinase Assay |
| Fyn | - | >10000 | In vitro Kinase Assay |
| Lck | - | 5200 ± 610 | In vitro Kinase Assay |
| Tie-2 | - | 3300 ± 850 | In vitro Kinase Assay |
| HER-2 | - | 5800 ± 3600 | In vitro Kinase Assay |
| VEGFR-2 | - | 5300 ± 800 | In vitro Kinase Assay |
| C-Raf | - | 1200 ± 670 | In vitro Kinase Assay |
| B-RafV600E | - | 5100 ± 860 | In vitro Kinase Assay |
| p38 | - | 1700 ± 440 | In vitro Kinase Assay |
Key Signaling Pathways Modulated by Nilotinib
Nilotinib's inhibition of its off-target kinases can significantly impact various cellular signaling pathways, leading to a range of biological effects. The following diagrams illustrate the points of intervention by nilotinib in several of these key pathways.
Detailed Methodologies for Key Experiments
To ensure the reproducibility and accurate interpretation of nilotinib's kinase inhibition data, it is essential to understand the detailed experimental protocols employed. This section outlines the typical methodologies for in vitro kinase assays, cellular autophosphorylation assays, and cell proliferation assays used to characterize nilotinib's activity.
In Vitro Kinase Assay (Radiometric Format)
This assay directly measures the ability of nilotinib to inhibit the enzymatic activity of a purified kinase.
Principle: The assay quantifies the transfer of a radiolabeled phosphate group from [γ-33P]ATP to a specific peptide or protein substrate by the target kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer typically containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), divalent cations (e.g., 10 mM MgCl2), a reducing agent (e.g., 1 mM DTT), and ATP.
-
Compound Dilution: Prepare serial dilutions of nilotinib in an appropriate solvent, usually DMSO.
-
Assay Plate Setup: Add the purified kinase, the specific peptide substrate, and the nilotinib dilutions to a 96-well filter plate.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution, typically containing a high concentration of EDTA to chelate the divalent cations.
-
Washing: Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each nilotinib concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Autophosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of nilotinib to inhibit the autophosphorylation of a target receptor tyrosine kinase within a cellular context.
Principle: Upon ligand binding or due to activating mutations, receptor tyrosine kinases undergo autophosphorylation on specific tyrosine residues. This phosphorylation can be detected using phospho-specific antibodies via Western blotting. A decrease in the phosphorylation signal in the presence of nilotinib indicates inhibition.
Protocol:
-
Cell Culture and Treatment: Culture cells expressing the target kinase (either endogenously or through transfection) to an appropriate confluency. Serum-starve the cells for several hours to reduce basal kinase activity.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of nilotinib for a specified time (e.g., 1-2 hours).
-
Ligand Stimulation (if applicable): For wild-type receptors, stimulate the cells with the cognate ligand (e.g., PDGF for PDGFR, SCF for c-Kit) for a short period (e.g., 5-15 minutes) to induce autophosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the kinase or a housekeeping protein (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-kinase signal to the total kinase or loading control signal. Calculate the percentage of inhibition at each nilotinib concentration and determine the IC50 value.
Cell Proliferation Assay (MTT/XTT)
This assay measures the effect of nilotinib on the viability and proliferation of cells that are dependent on the activity of a specific target kinase.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of nilotinib. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Addition of Tetrazolium Salt: Add the MTT or XTT reagent to each well and incubate for a further 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each nilotinib concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the nilotinib concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for determining the IC50 value of nilotinib using a cell-based assay.
Conclusion
This technical guide provides a detailed examination of the off-target kinase inhibition profile of this compound. The presented quantitative data, signaling pathway diagrams, and experimental methodologies offer a valuable resource for researchers and drug development professionals. A thorough understanding of nilotinib's interactions with kinases beyond Bcr-Abl is essential for optimizing its therapeutic use, exploring new indications, and managing its clinical safety profile. The provided information serves as a solid foundation for further investigation into the complex pharmacology of this important anticancer agent.
References
An In-Depth Technical Guide to the Physicochemical Properties of Nilotinib Hydrochloride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of nilotinib hydrochloride dihydrate, a critical tyrosine kinase inhibitor. The information presented is intended to support research and development activities by offering detailed data, experimental methodologies, and visual representations of its molecular interactions and analytical workflows.
Core Physicochemical Properties
This compound is an orally bioavailable aminopyrimidine-derivative Bcr-Abl tyrosine kinase inhibitor.[1] It is primarily used in the treatment of chronic myeloid leukemia (CML).[2] The dihydrate form is one of the crystalline hydrate forms selected for formulation.[3]
Below is a summary of its key physicochemical properties.
| Property | Value | Source |
| IUPAC Name | 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;dihydrate;hydrochloride | [4] |
| Synonyms | AMN107 hydrochloride dihydrate, Tasigna | [1][5] |
| CAS Number | 923289-71-8 | [4] |
| Molecular Formula | C₂₈H₂₇ClF₃N₇O₃ | [4] |
| Molecular Weight | 602.01 g/mol | [4][5][6] |
| Appearance | White to slightly yellowish to slightly greenish yellow powder | [7] |
| pKa | pKa1: 2.1, pKa2: 5.4 (estimated for monohydrate) | [7] |
| Polymorphism | Exists in multiple polymorphic and pseudo-polymorphic forms.[3][8] |
Solubility Profile
The solubility of nilotinib is a critical factor for its bioavailability.[3][9] Nilotinib hydrochloride is characterized as a BCS Class IV compound, indicating low solubility and low permeability.[3] Its solubility in aqueous solutions is highly pH-dependent, decreasing significantly as the pH increases.[7][10] It is considered practically insoluble in buffer solutions with a pH of 4.5 and higher.[3][10]
| Solvent | Solubility | Source |
| DMSO | 2 mg/mL (clear solution) | [11] |
| Ethanol | Sparingly soluble | [10] |
| Methanol | Sparingly soluble | [10] |
| Acetonitrile | Very slightly soluble | [10] |
| n-Octanol | Very slightly soluble | [10] |
Mechanism of Action and Signaling Pathways
Nilotinib is a potent and selective tyrosine kinase inhibitor that targets several key proteins involved in oncogenesis.[12] Its primary targets include BCR-ABL, the c-Kit receptor, and the platelet-derived growth factor receptor (PDGFR).[1][13] By binding to the ATP-binding site of these kinases, nilotinib stabilizes their inactive conformation, thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival.[2][14]
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia.[2] Its uncontrolled activity drives abnormal cell proliferation and resistance to apoptosis.[15] Nilotinib effectively inhibits this kinase, blocking downstream signaling cascades.[2]
Caption: Nilotinib inhibits the BCR-ABL kinase, blocking MAPK and PI3K/AKT pathways.
The c-Kit receptor is a transmembrane tyrosine kinase that plays a role in various cellular processes, including cell proliferation and survival.[16][17] Mutations leading to constitutive activation of c-Kit are implicated in several cancers. Nilotinib inhibits this receptor, providing a therapeutic avenue for such malignancies.[1]
Caption: Nilotinib blocks SCF-mediated c-Kit activation and downstream signaling.
Platelet-derived growth factor receptors (PDGFRs) are receptor tyrosine kinases involved in cell growth, proliferation, and migration.[18][19] Dysregulation of PDGFR signaling is associated with various diseases, including cancer.[19] Nilotinib's inhibitory action on PDGFR contributes to its broad antineoplastic activity.[1]
Caption: Nilotinib inhibits PDGFR, preventing activation of key pro-growth pathways.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key analytical experiments.
The shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and ability to achieve true thermodynamic equilibrium.[20]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., buffer at a specific pH) in a sealed flask.[20]
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[20]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved via centrifugation or filtration.[20] Ensure the separation method does not alter the sample temperature or composition.
-
Analysis: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot if necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[21]
Caption: Workflow for the shake-flask method of solubility determination.
Potentiometric titration is a widely used and accurate method for determining the acid dissociation constant (pKa) of ionizable compounds.[22][23]
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system. For poorly water-soluble drugs, a co-solvent system may be necessary.[22]
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.
-
Titration: Titrate the sample solution with a standardized acid or base titrant, adding the titrant in small, precise increments.[24]
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa value can be determined from the inflection point of the resulting sigmoid curve or by calculation using the Henderson-Hasselbalch equation at the half-equivalence point.[22][24]
Caption: Workflow for pKa determination using potentiometric titration.
PXRD is a primary technique for identifying and differentiating crystalline forms (polymorphs) of a drug substance. Different polymorphs can exhibit different physicochemical properties, including solubility and stability.[3] Nilotinib hydrochloride is known to exist in several polymorphic forms.[8][25]
Methodology:
-
Sample Preparation: Gently grind the crystalline powder to ensure a random orientation of the crystallites. Pack the powder into a sample holder.
-
Instrument Setup: Place the sample holder in the diffractometer. Configure the instrument settings, including the X-ray source (typically Cu Kα), voltage, current, and scan parameters (start angle, end angle, step size).
-
Data Acquisition: Irradiate the sample with the X-ray beam. The detector measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
-
Data Analysis: Process the raw data to generate a diffractogram (a plot of intensity vs. 2θ).
-
Interpretation: Compare the peak positions (2θ values) and their relative intensities in the sample's diffractogram to reference patterns of known polymorphs to identify the crystalline form present.[8][9]
Caption: General workflow for polymorph analysis using Powder X-ray Diffraction.
References
- 1. medkoo.com [medkoo.com]
- 2. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. This compound | C28H27ClF3N7O3 | CID 67323320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS No- 923289-71-8 | Simson Pharma Limited [simsonpharma.com]
- 7. medkoo.com [medkoo.com]
- 8. US8703788B2 - Polymorph of nilotinib hydrochloride - Google Patents [patents.google.com]
- 9. US10301282B2 - Polymorphic form X of nilotinib dihydrochloride hydrate - Google Patents [patents.google.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Nilotinib hydrochloride hydrate ≥98% (HPLC) | 923288-90-8 [sigmaaldrich.com]
- 12. Nilotinib - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]
- 18. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Roles of PDGF/PDGFR signaling in various organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. lifechemicals.com [lifechemicals.com]
- 22. medwinpublishers.com [medwinpublishers.com]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pKa and log p determination | PPTX [slideshare.net]
- 25. WO2020095187A1 - Crystalline form of nilotinib hydrochloride, process for its preparation and pharmaceutical composition containing the same - Google Patents [patents.google.com]
Understanding the different crystalline forms of Nilotinib hydrochloride
An In-depth Technical Guide to the Crystalline Forms of Nilotinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib is a potent and selective Bcr-Abl tyrosine kinase inhibitor used primarily for the treatment of Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).[1][2] As a second-generation inhibitor, it is effective in many patients who have developed resistance to imatinib.[3][4][5] The active pharmaceutical ingredient (API) is administered as Nilotinib hydrochloride. The solid-state properties of an API, including its crystalline form, are critical to its stability, solubility, and bioavailability, thereby influencing its therapeutic efficacy and manufacturability. Nilotinib hydrochloride is known to exist in multiple crystalline forms, including hydrates, solvates, and anhydrous polymorphs.[6][7][8][9] Understanding the physicochemical characteristics of these different forms is paramount for drug development, formulation, and regulatory approval.
This guide provides a comprehensive overview of the known crystalline forms of Nilotinib hydrochloride, detailing their characterization data and the experimental protocols used to identify them.
Mechanism of Action
Chronic Myeloid Leukemia is characterized by a specific chromosomal abnormality, the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22. This creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase.[2] This aberrant kinase drives uncontrolled cell proliferation and inhibits apoptosis.[2]
Nilotinib targets the ATP-binding site of the BCR-ABL kinase, stabilizing the inactive conformation of the protein and blocking its catalytic activity.[1][2][10][11] This inhibition halts the downstream signaling pathways responsible for leukemic cell growth, leading to apoptosis in the cancer cells.[2] Nilotinib is also active against a majority of imatinib-resistant BCR-ABL mutations, with the notable exception of the T315I mutation.[3][5][12]
Known Crystalline Forms of Nilotinib Hydrochloride
Numerous crystalline forms of Nilotinib hydrochloride have been identified and characterized. The most well-documented forms are designated as Form A and Form B, but many others have been described in patent literature.[7][8]
Form A
Form A is a dihydrate of Nilotinib hydrochloride.[8]
Form B
Form B is a monohydrate and is the crystalline form used in the marketed product, Tasigna®.[6][8] It is considered to be the most stable polymorphic form and exhibits the least hygroscopic behavior among Forms A, B, and C.[8]
Other Polymorphic Forms and Solvates
A multitude of other crystalline forms have been reported, often designated with a "T" prefix (e.g., T1-T19) or other identifiers.[7][13][14][15] These forms are often solvates resulting from crystallization in different organic solvents.
Data Summary Tables
Table 1: X-Ray Powder Diffraction (XRPD) Data for Selected Crystalline Forms
| Form Designation | Characteristic Peaks (2θ ± 0.2°) | Reference(s) |
|---|---|---|
| Form A | 8.5, 11.0, 11.5, 18.8, 19.2, 20.8, 22.1, 26.0 | [7] |
| Form H1 | 8.6, 11.4, 13.2, 14.3, 15.5, 17.3, 19.2, 25.3 | [7] |
| Form T2 | 7.1, 8.7, 11.5, 14.0, 15.3, 16.6, 17.4, 19.4, 25.5 | [7] |
| Form T3 | 7.0, 8.5, 11.4, 12.1, 14.2, 17.2, 19.2, 22.1, 23.2, 25.2 | [7] |
| Form T5 | 7.1, 14.0, 18.4, 20.8, 21.5, 22.5, 24.8, 25.4, 27.3 | [15] |
| Form T13 | 8.2, 12.8, 15.7, 16.5, 21.7, 23.9 | [7][15] |
| Form T17 | 5.7, 9.8, 15.0, 15.8, 17.3 | [14] |
| Form T18 | 5.5, 7.2, 8.7, 9.6, 10.9 | [14] |
| Form T19 | 5.5, 7.2, 9.2, 9.6, 10.9 | [14] |
| Form X (Dihydrochloride Hydrate) | 5.6, 9.9, 19.7, 20.1, 21.5, 22.6, 24.9, 25.6 |[16] |
Table 2: Thermal Analysis Data for Selected Crystalline Forms
| Form Designation | Technique | Observed Events | Reference(s) |
|---|---|---|---|
| Form L | DSC | Three endothermic peaks at approx. 89.5°C, 204.3°C, and 225°C. | [6] |
| Form L | TGA | Weight loss of approximately 2.3%. | [6] |
| Nilotinib Free Base Form A | DSC | Endothermic peak at 235°C (melting). | [17][18] |
| Amorphous to Crystalline | DSC | Exothermic peak around 150°C (crystallization). |[17][18] |
Experimental Protocols
The characterization of Nilotinib hydrochloride polymorphs relies on standard solid-state analytical techniques.
X-Ray Powder Diffraction (XRPD)
-
Purpose: To identify the crystalline structure of a solid material by analyzing its unique diffraction pattern.
-
General Methodology: A sample is placed on a holder and irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram serves as a fingerprint for the specific crystalline form. For example, a PANalytical X'Pert pro diffractometer may be used with the sample rotated at 30 rpm at a voltage of 40 KV and a current of 35 mA.[7][9]
Differential Scanning Calorimetry (DSC)
-
Purpose: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal events like melting, crystallization, and solid-solid transitions.
-
General Methodology: A small amount of the sample is sealed in an aluminum pan and heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. The heat flow is recorded against temperature to generate a thermogram showing endothermic (heat absorbing) or exothermic (heat releasing) events.
Thermogravimetric Analysis (TGA)
-
Purpose: To measure the change in mass of a sample as a function of temperature. TGA is used to quantify the amount of volatile components like water (in hydrates) or solvents (in solvates).
-
General Methodology: A sample is placed in a high-precision balance within a furnace and heated at a constant rate. The mass is continuously monitored. A weight loss at a specific temperature range indicates the release of bound water or solvent.
Protocols for Preparation of Specific Crystalline Forms
The formation of a specific polymorph is highly dependent on the crystallization conditions, including the solvent system, temperature, and concentration.
Preparation of Nilotinib HCl Monohydrate [9]
-
Take 75 g of Nilotinib base and 1820 mL of methanol into a round-bottom flask.
-
Add 14 g of concentrated HCl dissolved in methanol to the mixture.
-
Stir the reaction mass for 30 minutes at 50-55°C.
-
Cool the mixture to 0-5°C and maintain for 3 hours.
-
Filter the resulting solid under vacuum and wash the cake with 25 mL of chilled isopropyl alcohol.
-
Dry the product at 30-35°C under high vacuum for 1 hour to obtain the Nilotinib HCl Monohydrate.
Preparation of Nilotinib HCl Form L [6]
-
Dissolve 20 g of Nilotinib in a mixture of 40 mL of formic acid and 60 mL of ethyl formate at 23-27°C.
-
Add 3.24 mL of concentrated hydrochloric acid to the solution and stir for 5 minutes.
-
Add 340 mL of ethyl formate to the reaction mass.
-
Stir for 16 hours at 23-27°C to allow for crystallization.
-
Filter the solid, wash with ethyl formate, and suck dry.
-
Dry the material at room temperature under vacuum for 6 hours, followed by drying at 120°C in a hot air oven for 13 hours to yield Form L.
Conclusion
Nilotinib hydrochloride exists in a rich polymorphic landscape. The choice of the crystalline form is a critical decision in the pharmaceutical development process. Form B, a stable monohydrate, is utilized in the commercial product, highlighting the importance of physicochemical stability in formulation.[8] The extensive patent literature describing numerous other forms indicates ongoing research to find forms with potentially improved properties, such as enhanced solubility or different handling characteristics.[7][15][19] A thorough understanding and rigorous control of the solid-state form of Nilotinib hydrochloride are essential to ensure consistent product quality and therapeutic performance. Researchers and drug developers must employ a suite of analytical techniques to fully characterize and control the polymorphism of this important anticancer agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 3. Nilotinib is associated with a reduced incidence of BCR-ABL mutations vs imatinib in patients with newly diagnosed chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Impact of Baseline BCR-ABL Mutations on Response to Nilotinib in Patients With Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2020095187A1 - Crystalline form of nilotinib hydrochloride, process for its preparation and pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 7. US8703788B2 - Polymorph of nilotinib hydrochloride - Google Patents [patents.google.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. qingmupharm.com [qingmupharm.com]
- 11. tapi.com [tapi.com]
- 12. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. NILOTINIB SALTS AND CRYSTALLINE FORMS THEREOF - Patent 2571863 [data.epo.org]
- 15. US8227477B2 - Nilotinib HCl crystalline forms - Google Patents [patents.google.com]
- 16. US10301282B2 - Polymorphic form X of nilotinib dihydrochloride hydrate - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. US9580408B2 - Polymorphic forms of nilotinib hydrochloride - Google Patents [patents.google.com]
Stability and Storage of Nilotinib Hydrochloride Dihydrate: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability and appropriate storage of nilotinib hydrochloride dihydrate is critical for ensuring the accuracy and reproducibility of experimental results. This technical guide provides a comprehensive overview of the stability profile of this compound under various conditions, detailed storage recommendations, and experimental protocols for stability assessment.
Core Stability Profile and Storage Recommendations
This compound is a white to slightly yellowish or greenish-yellow powder. Its stability is influenced by factors such as temperature, pH, light, and oxidizing agents. Proper storage is crucial to prevent degradation and maintain the integrity of the compound for research purposes.
Storage Conditions
For routine laboratory use, the following storage conditions are recommended to ensure the long-term stability of this compound:
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | 2-8°C | Long-term | Store in a desiccated environment, protected from light and moisture. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Use fresh, moisture-free DMSO for dissolution. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
It is imperative to handle the compound in a well-ventilated area and avoid direct contact. For in vivo experiments, it is best practice to prepare fresh solutions daily.
Forced Degradation and Stability-Indicating Data
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes the degradation of this compound under various stress conditions.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Degradation Products Identified |
| Acid Hydrolysis | 1N HCl | 60°C | 10 hours | 26.17% | 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid (DP-1) |
| Base Hydrolysis | 1N NaOH | 60°C | 10 hours | 23.71% | 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid (DP-1) and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (DP-2) |
| Oxidative | 5% H₂O₂ | Room Temperature | 18 hours | 16.21% | 3-(2-(2-methyl-5-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenylcarbamoyl) phenylamino)pyrimidin-4-yl)pyridine 1-oxide (DP-3) |
| Thermal | Dry Heat | 105°C | 5 days | No significant degradation | Not applicable |
| Photolytic | 1.2 million lux hours | Ambient | Not specified | No significant degradation | Not applicable |
These studies indicate that this compound is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable to heat and light.[1][2][3]
Experimental Protocols
Accurate assessment of nilotinib stability relies on validated analytical methods. The following is a representative protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Stability-Indicating RP-HPLC Method
Objective: To quantify this compound and separate it from its degradation products.
Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 10 mM KH₂PO₄, pH adjusted to a suitable value with orthophosphoric acid) and acetonitrile in an isocratic or gradient elution. A common starting point is a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)
Preparation of Solutions:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve a known amount of this compound in a suitable solvent, such as methanol or a mixture of the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range for calibration curves.
-
Sample Preparation from Forced Degradation Studies:
-
Acid/Base Hydrolysis: After the specified incubation time, neutralize the samples with an equivalent amount of base/acid.
-
All Samples: Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Mandatory Visualizations
Bcr-Abl Signaling Pathway
Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of Philadelphia chromosome-positive chronic myeloid leukemia (CML). The following diagram illustrates the key downstream signaling pathways activated by the constitutively active Bcr-Abl kinase.
Caption: Bcr-Abl signaling pathways targeted by nilotinib.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for conducting forced degradation studies and analyzing the stability of this compound.
Caption: Workflow for nilotinib stability assessment.
References
Nilotinib Hydrochloride Dihydrate: A Bcr-Abl Tyrosine Kinase Inhibitor for Chronic Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of nilotinib hydrochloride dihydrate, a potent and selective second-generation Bcr-Abl tyrosine kinase inhibitor. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology and hematology. This document details the mechanism of action, preclinical and clinical efficacy, pharmacokinetic profile, and key experimental methodologies associated with nilotinib.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes the constitutively active Bcr-Abl tyrosine kinase. This oncoprotein drives uncontrolled cell proliferation and resistance to apoptosis, the hallmarks of CML.[1]
Nilotinib was rationally designed to be a more potent inhibitor of Bcr-Abl than the first-generation inhibitor, imatinib. It exhibits high affinity for the ATP-binding site of the Bcr-Abl kinase, effectively locking it in an inactive conformation.[1][2] This guide will delve into the technical aspects of nilotinib's function and its evaluation.
Mechanism of Action
Nilotinib functions as a competitive inhibitor at the ATP-binding site of the Abl kinase domain of the Bcr-Abl oncoprotein. By binding with high affinity, it prevents the phosphorylation of tyrosine residues on substrate proteins that are crucial for downstream signaling pathways responsible for cell proliferation and survival.[1] The primary signaling pathways dysregulated by Bcr-Abl and subsequently inhibited by nilotinib include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[3][4][5][6][7]
Signaling Pathway Inhibition by Nilotinib
Caption: Bcr-Abl downstream signaling pathways inhibited by nilotinib.
Quantitative Data
In Vitro Potency of Nilotinib
Nilotinib demonstrates significantly greater potency against wild-type Bcr-Abl compared to imatinib and maintains activity against many imatinib-resistant mutations.
| Target | Nilotinib IC50 (nM) | Reference |
| Bcr-Abl (Wild-Type) | <30 | [2] |
| Bcr-Abl (Imatinib-Resistant Mutants) | Active against 32 of 33 tested mutations | [2] |
| PDGFR | 69 | [8] |
| c-KIT | 210 | [8] |
| CSF-1R | 125-250 | [8] |
| DDR1 | 3.7 | [8] |
Pharmacokinetic Profile of Nilotinib
| Parameter | Value | Reference |
| Time to Peak Serum Concentration (Tmax) | ~3 hours | [3][5] |
| Bioavailability Increase with High-Fat Meal | Up to 82% | [3][6] |
| Metabolism | Primarily via CYP3A4 | [3][5] |
| Half-life (t1/2) | Approximately 17 hours | [9] |
Clinical Efficacy: ENESTnd Trial (10-Year Follow-up)
The Evaluating Nilotinib Efficacy and Safety in Clinical Trials of Newly Diagnosed Ph+ CML Patients (ENESTnd) study was a pivotal phase III trial comparing nilotinib with imatinib as a first-line treatment.
| Endpoint (10-Year Cumulative Rates) | Nilotinib 300 mg BID | Nilotinib 400 mg BID | Imatinib 400 mg QD | Reference |
| Major Molecular Response (MMR) | 77.7% | 79.7% | 62.5% | [10] |
| Molecular Response4.5 (MR4.5) | 61.0% | 61.2% | 39.2% | [10] |
| Eligibility for Treatment-Free Remission | 48.6% | 47.3% | 29.7% | [10] |
| Estimated Overall Survival | 87.6% | 90.3% | 88.3% | [10] |
Experimental Protocols
Bcr-Abl Kinase Assay (In Vitro)
This protocol describes a method to assess the inhibitory activity of nilotinib on Bcr-Abl kinase activity.
Caption: Workflow for an in vitro Bcr-Abl kinase assay.
Methodology:
-
Reaction Setup: In a microplate, combine a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), a specified concentration of ATP, and recombinant Bcr-Abl enzyme.[11]
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the wells.
-
Substrate Addition: Initiate the kinase reaction by adding a substrate, such as a GST-fusion protein of CrkL (a known Bcr-Abl substrate).[11]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[11]
-
Reaction Termination: Stop the reaction by adding an equal volume of a solution containing EDTA or by boiling in SDS-PAGE loading buffer.
-
Detection of Phosphorylation: The level of substrate phosphorylation can be quantified using several methods:
-
ELISA: Use a phosphospecific antibody to detect the phosphorylated substrate.
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phosphospecific antibody against the substrate (e.g., anti-p-CrkL).[12]
-
-
Data Analysis: Determine the concentration of nilotinib that inhibits 50% of the Bcr-Abl kinase activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTS Assay)
This protocol outlines a method to determine the effect of nilotinib on the proliferation of Bcr-Abl-positive CML cell lines (e.g., K562).
Caption: Workflow for a cell proliferation (MTS) assay.
Methodology:
-
Cell Seeding: Plate CML cells (e.g., K562) in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.[13]
-
Compound Addition: Add varying concentrations of this compound (or vehicle control) to the wells.
-
Cell Incubation: Incubate the plate for a period that allows for cell proliferation (e.g., 48 to 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, containing an electron coupling reagent (e.g., PES), to each well.[10][13]
-
Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the MTS into a soluble formazan product.[10][13]
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[10]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of proliferation inhibition for each nilotinib concentration relative to the vehicle control and determine the IC50 value.
Conclusion
This compound is a highly effective Bcr-Abl tyrosine kinase inhibitor that has demonstrated superior efficacy over imatinib in the first-line treatment of chronic phase CML. Its potent and selective mechanism of action, favorable pharmacokinetic profile, and proven clinical benefits have established it as a cornerstone in the management of CML. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of nilotinib and other kinase inhibitors in both preclinical and clinical research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK/STAT, Raf/MEK/ERK, PI3K/Akt and BCR-ABL in cell cycle progression and leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrine inhibits BCR/ABL mediated ERK/MAPK pathway in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nilotinib versus imatinib for the treatment of patients with newly diagnosed chronic phase, Philadelphia chromosome-positive, chronic myeloid leukaemia: 24-month minimum follow-up of the phase 3 randomised ENESTnd trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Threshold levels of ABL tyrosine kinase inhibitors retained in chronic myeloid leukemia cells define commitment to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Nilotinib Hydrochloride Dihydrate for Parkinson's Disease Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nilotinib, a c-Abl tyrosine kinase inhibitor, has garnered significant attention as a potential disease-modifying therapy for Parkinson's disease (PD). Its proposed mechanism involves the enhancement of autophagy-mediated clearance of pathological α-synuclein aggregates, a hallmark of PD. This technical guide provides a comprehensive overview of the preclinical and clinical research on nilotinib hydrochloride dihydrate in the context of PD. It summarizes key quantitative data from pivotal studies, details experimental protocols for essential assays, and visualizes critical signaling pathways and workflows to facilitate a deeper understanding and future investigation of nilotinib's therapeutic potential.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in Lewy bodies. Current therapies primarily offer symptomatic relief. Nilotinib, an FDA-approved drug for chronic myeloid leukemia, has been repurposed for PD research due to its ability to cross the blood-brain barrier and modulate cellular clearance pathways. This guide serves as a technical resource for researchers exploring the multifaceted role of nilotinib in PD.
Mechanism of Action: c-Abl Inhibition and Autophagy Induction
The central hypothesis for nilotinib's neuroprotective effect in Parkinson's disease lies in its inhibition of the non-receptor tyrosine kinase, c-Abl. In PD, c-Abl is aberrantly activated, contributing to α-synuclein pathology and neuronal death. Nilotinib's inhibition of c-Abl is thought to restore the function of Parkin, an E3 ubiquitin ligase often inactivated in PD, which in turn promotes the autophagic clearance of misfolded proteins.
Caption: Nilotinib's proposed mechanism of action in Parkinson's disease.
Preclinical Evidence
In Vitro and In Vivo Models
Preclinical studies have been instrumental in establishing the neuroprotective effects of nilotinib. Research has primarily utilized in vitro cell cultures and in vivo rodent models of Parkinson's disease, most notably the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model.
Summary of Preclinical Findings
| Study (Model) | Nilotinib Dosage | Key Findings |
| Hebron et al., 2013 (MPTP mice) | 10 mg/kg | Reduced α-synuclein aggregation, prevented dopaminergic neuron loss, and improved motor performance. |
| Karuppagounder et al., 2014 (MPTP mice) | 25 mg/kg | Rescued dopaminergic neurons and restored striatal dopamine levels. |
| Hebron et al., 2013 (A53T α-synuclein transgenic mice) | 10 mg/kg | Decreased α-synuclein levels in the striatum, cortex, and hippocampus. |
Detailed Experimental Protocols
This protocol outlines the induction of Parkinsonism in mice using MPTP and subsequent treatment with nilotinib.
Caption: Experimental workflow for the MPTP mouse model study.
-
Rotarod Test: Motor coordination is assessed by placing mice on a rotating rod with accelerating speed (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall is recorded.
-
HPLC Analysis of Dopamine: Striatal tissue is homogenized and analyzed by high-performance liquid chromatography with electrochemical detection to quantify dopamine and its metabolites.
-
Tyrosine Hydroxylase (TH) Immunohistochemistry: Brain sections are stained with an anti-TH antibody to visualize and quantify dopaminergic neurons in the substantia nigra.
Clinical Research
The promising preclinical data prompted the investigation of nilotinib in clinical trials involving patients with Parkinson's disease.
Summary of Key Clinical Trials
| Trial ID | Phase | No. of Participants | Nilotinib Dosage | Key Findings | |---|---|---|---| | Pagan et al., 2016 (NCT02281474) | 1 | 12 | 150 mg or 300 mg daily | Well-tolerated; suggested target engagement with changes in CSF biomarkers. | | Simuni et al., 2021 (NILO-PD, NCT03205488) | 2 | 76 | 150 mg or 300 mg daily | No significant symptomatic benefit compared to placebo; low CSF exposure.[1][2][3][4][5] | | Pagan et al., 2020 | 2 | 75 | 150 mg or 300 mg daily | Altered exploratory CSF biomarkers of dopamine turnover.[6] |
Detailed Experimental Protocols
CSF analysis is crucial for assessing the central effects of nilotinib.
Caption: Workflow for CSF collection and biomarker analysis.
-
ELISA for α-synuclein: Commercial enzyme-linked immunosorbent assay kits are used to quantify the levels of total and oligomeric α-synuclein in CSF samples.
-
HPLC for Dopamine Metabolites: CSF levels of homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) are measured using HPLC with electrochemical detection to assess dopamine turnover.
Discussion and Future Directions
While preclinical studies have consistently demonstrated the neuroprotective potential of nilotinib in models of Parkinson's disease, clinical trial results have been mixed. The NILO-PD trial, a rigorous phase 2 study, did not show a significant clinical benefit, which may be attributed to low drug exposure in the central nervous system.[1][2][3][4][5] Future research should focus on strategies to enhance the brain penetration of c-Abl inhibitors. Additionally, exploring the therapeutic window and identifying patient populations that may benefit most from this therapeutic approach are critical next steps. The development of more brain-penetrant c-Abl inhibitors is an active area of research.
Conclusion
This compound has been a pivotal tool in validating c-Abl as a therapeutic target for Parkinson's disease. Although its direct clinical translation has faced challenges, the research journey with nilotinib has provided invaluable insights into the underlying pathological mechanisms of PD. The detailed protocols and summarized data in this guide are intended to support the ongoing efforts of the scientific community to develop effective disease-modifying therapies for this debilitating neurodegenerative disorder.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Efficacy of Nilotinib in Patients With Moderately Advanced Parkinson Disease: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Nilotinib Safe but Does Not Show Promise of Benefit in NILO-PD Trial | Parkinson's Disease [michaeljfox.org]
- 6. neurologytoday.aan.com [neurologytoday.aan.com]
Nilotinib Hydrochloride Dihydrate in Gastrointestinal Stromal Tumor (GIST) Studies: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the use of nilotinib hydrochloride dihydrate in the context of gastrointestinal stromal tumor (GIST) research and clinical studies. It is intended for researchers, scientists, and drug development professionals. This document details the mechanism of action, preclinical data, and clinical trial outcomes of nilotinib in GIST, with a focus on quantitative data, experimental protocols, and visual representations of key biological and experimental processes.
Introduction to Nilotinib and its Role in GIST
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes.[1][2] These mutations lead to constitutive activation of the receptor tyrosine kinases, promoting uncontrolled cell proliferation and survival through downstream signaling pathways such as MAPK and PI3K-AKT.[1][3]
Imatinib, a tyrosine kinase inhibitor (TKI), has been a cornerstone of GIST treatment, targeting the ATP-binding pocket of KIT and PDGFRA to stabilize their inactive conformation.[1] However, primary and secondary resistance to imatinib remains a significant clinical challenge.[3][4]
Nilotinib (formerly AMN107) is a second-generation TKI that inhibits the tyrosine kinase activity of BCR-ABL, KIT, and PDGFRA.[5][6][7] It was designed to bind more tightly to the ATP-binding site of the ABL kinase than imatinib and has shown efficacy in overcoming imatinib resistance in chronic myeloid leukemia (CML).[5][8] Due to its activity against KIT and PDGFRA, nilotinib has been investigated as a therapeutic agent for GIST, particularly in the context of imatinib resistance.[3][9]
Mechanism of Action of Nilotinib in GIST
Nilotinib functions as a competitive inhibitor at the ATP-binding site of several tyrosine kinases, including KIT and PDGFRA.[8] Its binding mode is energetically more favorable than that of imatinib, contributing to its increased potency in some preclinical models.[5] In GIST, nilotinib inhibits the autophosphorylation of KIT and PDGFRA, thereby blocking the downstream signaling cascades that drive tumor growth.[3]
Signaling Pathway of Nilotinib Action in GIST
Preclinical Studies of Nilotinib in GIST
Preclinical studies have demonstrated the in vitro activity of nilotinib against both imatinib-sensitive and imatinib-resistant GIST cell lines.
In Vitro Efficacy of Nilotinib in GIST Cell Lines
| Cell Line | Imatinib Sensitivity | Nilotinib IC50 (µM) | Imatinib IC50 (µM) | Reference |
| GK1C | Sensitive | 3.15 ± 0.31 | 4.59 ± 0.97 | [3][4] |
| GK3C | Sensitive | 3.32 ± 0.18 | 11.15 ± 1.48 | [3][4] |
| GK1C-IR | Resistant | 4.10 ± 0.46 | 11.74 ± 0.17 | [3][4] |
| GK3C-IR | Resistant | 3.96 ± 0.19 | 41.37 ± 1.07 | [3][4] |
Experimental Protocol for In Vitro Cell Proliferation Assay
The antitumor effect of nilotinib on GIST cell lines was evaluated using a cell proliferation assay. The following is a generalized protocol based on the described studies.[3][4]
Clinical Trials of Nilotinib in GIST
Nilotinib has been evaluated in several clinical trials for GIST, both as a first-line treatment and in patients with advanced disease resistant to other TKIs.
First-Line Treatment: The ENESTg1 Phase III Trial
The ENESTg1 trial was a randomized, open-label, multicenter phase III study comparing the efficacy and safety of nilotinib versus imatinib in adult patients with unresectable or metastatic GIST who had not received prior anti-neoplastic therapy.[6][10]
Experimental Protocol: ENESTg1 Trial
-
Study Design: Randomized, open-label, multicenter, phase III.[6][10]
-
Patient Population: 647 adult patients with previously untreated, histologically confirmed, metastatic and/or unresectable GISTs.[6]
-
Inclusion Criteria: Histologically confirmed unresectable and/or metastatic GIST, no prior anti-neoplastic therapy (up to 14 days of imatinib was allowed for disease management), at least one measurable site of disease, and ECOG performance status ≤ 2.[10]
-
Exclusion Criteria: Disease progression during adjuvant imatinib therapy and impaired cardiac function.[10]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival (PFS) as determined by central review.[6]
-
Secondary Endpoints: Response rates, overall survival (OS), and safety.[6]
ENESTg1 Trial Results
The trial was terminated early after a preplanned interim analysis crossed the futility boundary, indicating that nilotinib was unlikely to demonstrate superiority over imatinib.[5][6]
| Endpoint | Nilotinib Arm | Imatinib Arm | Hazard Ratio (HR) | Reference |
| Progression-Free Survival (Overall) | - | - | 1.47 | [6] |
| PFS (KIT exon 11 subgroup) | - | - | 1.12 | [6] |
| PFS (KIT exon 9 subgroup) | - | - | 32.46 | [6] |
Third-Line Treatment: Studies in Imatinib- and Sunitinib-Resistant GIST
Nilotinib has also been evaluated in patients with advanced GIST who have failed both imatinib and sunitinib treatment.
Phase II Study in Third-Line GIST
A single-arm, open-label phase II trial was conducted in Japan to evaluate nilotinib in patients with GIST resistant or intolerant to both imatinib and sunitinib.[11]
-
Patient Population: 35 patients.[11]
-
Treatment: Nilotinib 400 mg twice daily.[11]
-
Primary Endpoint: Disease control rate (DCR) at 24 weeks.[11]
| Endpoint | Result | 90% Confidence Interval | Reference |
| Disease Control Rate at 24 weeks | 29% | 16.4% - 43.6% | [11] |
| Median Progression-Free Survival | 113 days | - | [11] |
| Median Overall Survival | 310 days | - | [11] |
| Objective Response Rate | 3% (1 Partial Response) | - | [11] |
| Stable Disease (≥6 weeks) | 66% | - | [11] |
Retrospective Analysis in Third-Line GIST
A retrospective analysis of 52 patients treated with nilotinib under a compassionate use program in Europe provided further data on its efficacy in this setting.[12]
-
Patient Population: 52 patients with advanced GIST who had failed both imatinib and sunitinib.[12]
-
Treatment: Nilotinib 400 mg twice daily.[12]
| Endpoint | Result | 95% Confidence Interval | Reference |
| Response Rate (Partial Response) | 10% | 2% - 18% | [12] |
| Stable Disease | 37% | 24% - 50% | [12] |
| Median Progression-Free Survival | 12 weeks | 9 - 15 weeks | [12] |
| Median Overall Survival | 34 weeks | 3 - 65 weeks | [12] |
Pharmacokinetics of Nilotinib
Studies have shown that the maximum plasma concentration of nilotinib is reached 3 to 4 hours after oral administration, with an elimination half-life of approximately 17 hours.[7] The bioavailability of nilotinib can be increased when taken with a high-fat meal.[7]
Conclusion
This compound is a potent tyrosine kinase inhibitor with demonstrated activity against the key drivers of GIST, KIT and PDGFRA. While it did not show superiority to imatinib as a first-line therapy, it has shown modest clinical activity and is generally well-tolerated in patients with advanced GIST who are resistant to both imatinib and sunitinib.[11][12] Further research may help to identify specific patient populations or mutational subtypes that are most likely to benefit from nilotinib treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. clinicsearchonline.org [clinicsearchonline.org]
- 3. Antitumor Effect of the Tyrosine Kinase Inhibitor Nilotinib on Gastrointestinal Stromal Tumor (GIST) and Imatinib-Resistant GIST Cells | PLOS One [journals.plos.org]
- 4. Antitumor Effect of the Tyrosine Kinase Inhibitor Nilotinib on Gastrointestinal Stromal Tumor (GIST) and Imatinib-Resistant GIST Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nilotinib (Tasigna) | GIST Support International [gistsupport.org]
- 6. Nilotinib vs imatinib as first-line therapy for patients with unresectable or metastatic gastrointestinal stromal tumours: randomised phase 3 trial results and subgroup analysis of molecular subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of nilotinib in gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Randomized, Open-Label, Multi-Center Phase III Study to Evaluate the Efficacy and Safety of Nilotinib Versus Imatinib in Adult Patients with Unresectable or Metastatic Gastrointestinal Stromal Tumors (GIST) | Dana-Farber Cancer Institute [dana-farber.org]
- 11. Phase 2 study of nilotinib as third-line therapy for patients with gastrointestinal stromal tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nilotinib in the treatment of advanced gastrointestinal stromal tumours resistant to both imatinib and sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Nilotinib Hydrochloride Dihydrate for In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nilotinib is a potent and selective tyrosine kinase inhibitor (TKI) primarily targeting the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[1][2] It also demonstrates inhibitory activity against other kinases such as KIT, PDGFR, and DDR1.[3][4] This document provides a detailed overview of Nilotinib's mechanism of action, quantitative data on its efficacy in various cell lines, and comprehensive protocols for its application in cell culture-based assays.
Mechanism of Action
Nilotinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase.[1][5] In Philadelphia chromosome-positive (Ph+) CML, the BCR-ABL oncoprotein is constitutively active, leading to uncontrolled cell proliferation and resistance to apoptosis.[1] By binding with high affinity to the inactive conformation of the ABL kinase domain, Nilotinib blocks the phosphorylation of downstream substrates, thereby interrupting the signaling pathways that drive malignant cell growth.[1][5]
The inhibition of BCR-ABL by Nilotinib effectively downregulates several key signaling cascades, including the JAK-STAT, RAS/MAPK, and PI3K/AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[5][6] Studies have shown that Nilotinib treatment can lead to the downregulation of key genes within the JAK-STAT pathway, such as JAK2, RAF1, and PIK3CA, ultimately interfering with the cell cycle and proliferation of leukemic cells.[6][7]
Caption: Nilotinib inhibits the BCR-ABL tyrosine kinase, blocking downstream pathways.
Data Presentation: In Vitro Efficacy
Nilotinib has demonstrated high potency against both wild-type BCR-ABL and a majority of imatinib-resistant mutants, with the notable exception of T315I.[8][9] Its efficacy has been quantified across various cell lines, as summarized by the half-maximal inhibitory concentration (IC50) values below.
| Cell Line | Target / Mutation | IC50 (nM) |
| Murine Myeloid Progenitors | Bcr-Abl | < 30 |
| Ba/F3 | Wild-type Bcr-Abl | 15 - 25 |
| K562 | Wild-type Bcr-Abl | 30 |
| Ba/F3 | FIP1L1-PDGFRA | < 25 |
| EOL-1 | FIP1L1-PDGFRA | 0.54 |
| Ba/F3 | Wild-type KIT | 35 |
Note: Data compiled from multiple sources.[3][8][9] IC50 values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Nilotinib Stock Solution
Nilotinib hydrochloride dihydrate is soluble in DMSO.[10] For cell culture experiments, a high-concentration, sterile stock solution should be prepared and stored frozen.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM). For example, to make a 10 mM stock solution, dissolve 5.66 mg of Nilotinib hydrochloride (MW: 565.98 g/mol for the HCl salt) in 1 mL of DMSO.[10]
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[11]
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[10]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10][11]
Protocol 2: Cell Viability (IC50 Determination) Assay
This protocol outlines a general workflow for determining the IC50 value of Nilotinib in a cancer cell line using a colorimetric cell viability assay (e.g., MTT or MTS).
Caption: Workflow for determining the IC50 value of Nilotinib in a cell line.
Materials:
-
Adherent or suspension cancer cells of interest (e.g., K562)
-
Complete cell culture medium
-
96-well flat-bottom sterile culture plates
-
Nilotinib stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell viability reagent (e.g., MTT, MTS, or WST-1)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells for "untreated control" and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach (for adherent lines).
-
-
Drug Preparation:
-
Thaw an aliquot of the Nilotinib stock solution.
-
Perform a serial dilution of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., from 1 nM to 10 µM). Prepare enough volume for each concentration to treat replicate wells (triplicates are recommended).
-
-
Cell Treatment:
-
Carefully add the prepared Nilotinib dilutions to the corresponding wells. For a 100 µL starting volume, adding 100 µL of a 2x concentrated drug solution is a common method.
-
Add an equivalent volume of medium containing DMSO to the vehicle control wells.
-
Add only medium to the untreated control wells.
-
-
Incubation:
-
Return the plate to the incubator and culture for 48 to 72 hours.[9] The optimal incubation time may need to be determined empirically for each cell line.
-
Note: Due to Nilotinib's half-life of approximately 18 hours, for longer incubation periods, consider a partial media change with freshly diluted drug every 24-48 hours for more consistent exposure.[9]
-
-
Viability Assessment:
-
Following the manufacturer's instructions for your chosen viability reagent, add the reagent to each well.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS) to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the data by subtracting the background (media-only wells) and expressing the results as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Nilotinib concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of Nilotinib that inhibits cell viability by 50%.
-
References
- 1. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 2. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nilotinib - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of Nilotinib Hydrochloride Dihydrate Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nilotinib hydrochloride dihydrate is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that targets the BCR-ABL kinase, the hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[1][2] It is also an inhibitor of c-Kit and platelet-derived growth factor receptor (PDGFR) kinases.[1] Western blotting is a fundamental technique used to analyze the effects of Nilotinib on protein expression and phosphorylation status within relevant signaling pathways. This document provides a detailed protocol for performing a Western blot to assess the inhibitory activity of Nilotinib on the BCR-ABL signaling cascade, specifically focusing on the phosphorylation of Crkl (v-crk sarcoma virus CT10 oncogene homolog (avian)-like)), a key downstream substrate of BCR-ABL.
I. BCR-ABL Signaling Pathway and Nilotinib Inhibition
Nilotinib exerts its therapeutic effect by binding to the ATP-binding site of the ABL kinase domain of the BCR-ABL fusion protein.[3] This competitive inhibition prevents the autophosphorylation and activation of BCR-ABL, thereby blocking downstream signaling pathways that are crucial for the proliferation and survival of CML cells. One of the primary downstream targets of BCR-ABL is the Crkl adapter protein. Phosphorylation of Crkl (p-Crkl) is a reliable surrogate marker for BCR-ABL kinase activity.[4][5] A reduction in p-Crkl levels upon treatment with Nilotinib indicates effective inhibition of BCR-ABL.
Caption: BCR-ABL signaling pathway and its inhibition by Nilotinib.
II. Experimental Protocol: Western Blot Analysis
This protocol outlines the steps for treating CML cells (e.g., K-562) with this compound, preparing cell lysates, and performing a Western blot to detect changes in the phosphorylation of Crkl, as well as the total levels of c-Abl and GAPDH (loading control).
A. Materials and Reagents:
-
Cell Line: K-562 (human CML cell line expressing BCR-ABL)
-
This compound: Prepare a stock solution (e.g., 5 mM in DMSO) and store at -20°C.[4]
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS): pH 7.4
-
Lysis Buffer: (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x SDS Sample Buffer
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)[6]
-
Running Buffer: (e.g., MOPS or MES SDS Running Buffer)
-
Transfer Buffer: (e.g., Tris-Glycine with 20% methanol)[7]
-
Membranes: Nitrocellulose or PVDF[6]
-
Blocking Buffer: 5% non-fat dry milk (NFDM) or 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20)[6][8]
-
Primary Antibodies:
-
Rabbit anti-phospho-Crkl (Tyr207)
-
Rabbit anti-c-Abl
-
Mouse anti-GAPDH
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: (e.g., ECL)
-
Imaging System: Chemiluminescence detector
B. Experimental Workflow:
Caption: Western Blot experimental workflow.
C. Detailed Procedure:
-
Cell Culture and Treatment:
-
Culture K-562 cells in complete medium to a density of approximately 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 10-1000 nM) for a specified duration (e.g., 2-24 hours).[4] Include a vehicle control (DMSO) treated sample.
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x SDS sample buffer to the lysates and boil at 95-100°C for 5 minutes.[8]
-
Load equal amounts of total protein (e.g., 25-50 µg) per lane onto an SDS-PAGE gel.[6][8] Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[6]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
-
Detection and Imaging:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect multiple proteins on the same blot, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody (e.g., first for p-Crkl, then strip and re-probe for c-Abl, and finally for GAPDH).
-
III. Data Presentation
The following table summarizes the key quantitative parameters for the Western blot protocol.
| Target Protein | Function/Role | Approx. Molecular Weight | Primary Antibody | Suggested Dilution | Blocking Buffer |
| p-Crkl (Tyr207) | BCR-ABL Substrate | ~39 kDa | Rabbit anti-phospho-Crkl | 1:1000 | 5% BSA in TBST |
| c-Abl | Tyrosine Kinase | ~120-145 kDa | Rabbit anti-c-Abl | 1:1000[9] | 5% BSA in TBST[9] |
| GAPDH | Loading Control[10][11] | ~37 kDa | Mouse anti-GAPDH | 1:1000 - 1:5000[8] | 5% NFDM in TBST |
IV. Expected Results
A successful Western blot will show a dose-dependent decrease in the phosphorylation of Crkl at Tyr207 in cells treated with this compound compared to the vehicle-treated control. The total levels of c-Abl and the loading control, GAPDH, should remain relatively constant across all lanes, confirming equal protein loading and the specificity of Nilotinib's effect on phosphorylation.
V. Troubleshooting
-
No Signal: Check antibody dilutions, substrate activity, and transfer efficiency.
-
High Background: Increase the number and duration of wash steps, optimize blocking conditions, or decrease antibody concentrations.[8]
-
Non-specific Bands: Ensure the specificity of the primary antibody and optimize antibody dilution.
-
Uneven Bands: Ensure complete cell lysis and accurate protein quantification. Check for air bubbles during the transfer process.
References
- 1. Nilotinib Hydrochloride Anhydrous | C28H23ClF3N7O | CID 16006490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bccancer.bc.ca [bccancer.bc.ca]
- 3. wjpls.org [wjpls.org]
- 4. Nilotinib | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot protocol for GAPDH Antibody (NB300-324): Novus Biologicals [novusbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ptglab.com [ptglab.com]
- 9. c-Abl Antibody (#2862) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. advimmuno.com [advimmuno.com]
- 11. origene.com [origene.com]
Application Notes and Protocols for Nilotinib Hydrochloride Dihydrate IC50 Determination
Introduction
Nilotinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI).[1][2] It is primarily used in the treatment of chronic myeloid leukemia (CML) positive for the Philadelphia chromosome.[1][3] The Philadelphia chromosome results in a fusion gene, BCR-ABL, which encodes a constitutively active tyrosine kinase, a key driver in CML.[3] Nilotinib effectively inhibits the tyrosine kinase activity of the BCR-ABL protein by binding to its ATP-binding site with a higher affinity than imatinib, thereby overcoming resistance in many cases.[3][4]
Beyond BCR-ABL, nilotinib also demonstrates inhibitory activity against other tyrosine kinases, including c-Kit, platelet-derived growth factor receptor (PDGFR), discoidin domain receptor (DDR), and colony-stimulating factor receptor-1 (CSF-1R).[4][5][6][7] This multi-targeted profile suggests its potential utility in other malignancies such as gastrointestinal stromal tumors (GIST).[4][6]
The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a drug like nilotinib. It quantifies the concentration of the inhibitor required to reduce a specific biological or biochemical activity by 50%. Determining the IC50 value is a fundamental step in preclinical drug development, providing insights into the compound's efficacy and selectivity. These application notes provide detailed protocols for determining the IC50 of nilotinib hydrochloride dihydrate using both cell-based and biochemical assays.
Mechanism of Action and Signaling Pathways
Nilotinib exerts its therapeutic effect by blocking the kinase activity of BCR-ABL and other susceptible kinases. This inhibition prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that lead to uncontrolled cell proliferation and survival.[3] The primary consequence is the induction of apoptosis (programmed cell death) in cancer cells dependent on these signaling pathways.[3] Key pathways affected by nilotinib include the JAK-STAT, MAPK (ERK), and PI3K-AKT pathways.[8][9][10]
Figure 1: Nilotinib's inhibitory action on BCR-ABL and downstream signaling pathways.
Quantitative Data: IC50 Values of Nilotinib
The potency of nilotinib has been evaluated against various tyrosine kinases and cancer cell lines. The IC50 values can vary depending on the assay type (biochemical vs. cell-based) and the specific experimental conditions.
| Target / Cell Line | Assay Type | IC50 Value (nM) | Reference |
| Bcr-Abl | Biochemical | <30 | [11] |
| K562 (CML Cell Line) | Cell-based | 8.788 | [12] |
| Ba/F3 p210-Bcr-Abl | Cell-based | ≤12 | [11] |
| Ba/F3 p190-Bcr-Abl | Cell-based | ≤12 | [11] |
| KIT (wild-type) | Cell-based | 35 | [6] |
| KITV560G (mutant) | Cell-based | 108 | [6] |
| FIP1L1-PDGFRα | Cell-based | 0.54 | [6] |
Experimental Protocols
Protocol 1: Cell-Based IC50 Determination in K562 Cells
This protocol describes a method to determine the IC50 of nilotinib in the human CML cell line K562, which endogenously expresses the BCR-ABL oncoprotein. The assay measures cell viability after a 72-hour incubation with the drug.
Figure 2: Workflow for cell-based IC50 determination of Nilotinib.
Materials:
-
This compound
-
K562 cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Cell viability assay kit (e.g., MTT, MTS, or an ATP-based assay like CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain K562 cells in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase before starting the experiment.
-
Drug Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain working concentrations that are 2x the final desired concentrations (e.g., ranging from 0.2 nM to 20 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).[12]
-
-
Cell Seeding:
-
Count the cells and adjust the density to 5 x 10^4 cells/mL in fresh culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
-
Drug Treatment:
-
Add 100 µL of the 2x concentrated nilotinib dilutions to the corresponding wells. Each concentration should be tested in triplicate.
-
Add 100 µL of the vehicle control medium to the control wells.
-
The final volume in each well will be 200 µL.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[12]
-
Viability Assay:
-
After incubation, perform the cell viability assay according to the manufacturer’s instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating for 2-4 hours, solubilizing the formazan crystals, and reading the absorbance at ~570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (100% viability).
-
Plot the percentage of viability against the logarithm of the nilotinib concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value using appropriate software like GraphPad Prism.[12]
-
Protocol 2: Biochemical (Enzymatic) IC50 Determination for ABL Kinase
This protocol outlines an in vitro kinase assay to measure the IC50 of nilotinib against purified ABL kinase. This assay directly measures the inhibition of the enzyme's catalytic activity.
Figure 3: Workflow for biochemical IC50 determination of Nilotinib.
Materials:
-
This compound
-
Recombinant purified ABL kinase
-
Tyrosine kinase substrate (e.g., a synthetic peptide like Abltide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (containing MgCl2, MnCl2, DTT, etc.)
-
DMSO
-
384-well assay plates (low-volume, white or black depending on detection)
-
Kinase activity detection kit (e.g., ADP-Glo™, HTRF®, or ELISA-based)
-
Multichannel pipette or liquid handler
-
Plate reader (luminescence, fluorescence, or absorbance)
Procedure:
-
Drug Preparation:
-
Prepare a 10 mM stock solution of nilotinib in 100% DMSO.
-
Create a serial dilution series of nilotinib in DMSO, then dilute further into the kinase assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Reaction Setup:
-
The following steps are typically performed in a 384-well plate.
-
Add the diluted nilotinib or vehicle (DMSO in buffer) to the appropriate wells.
-
Add the ABL kinase and the peptide substrate to each well.
-
Allow the enzyme and inhibitor to pre-incubate for 10-20 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a solution of ATP to each well. The concentration of ATP should ideally be at or near its Km value for the ABL kinase to ensure accurate competitive inhibition measurements.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP (if using a luminescent ATP depletion assay like ADP-Glo™) or the amount of phosphorylated substrate (if using an antibody-based method like HTRF® or ELISA). Follow the specific instructions provided with the detection kit.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each nilotinib concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the nilotinib concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Conclusion
The protocols provided offer robust methods for determining the IC50 of this compound. The cell-based assay provides data in a more physiologically relevant context, accounting for factors like cell membrane permeability.[13] The biochemical assay, on the other hand, offers a direct measure of the inhibitor's effect on the purified target kinase. Both are essential tools for researchers, scientists, and drug development professionals in characterizing the potency and selectivity of nilotinib and other kinase inhibitors.
References
- 1. youtube.com [youtube.com]
- 2. Nilotinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Cytotoxicity assay of nilotinib and nicotinamide in a myeloid cell line, K562 | Asian Journal of Medicine and Biomedicine [journal.unisza.edu.my]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for In Vivo Animal Models of Nilotinib Hydrochloride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo animal models used to study Nilotinib hydrochloride dihydrate, a potent tyrosine kinase inhibitor. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and mechanism of action of Nilotinib in various disease contexts.
Disease Models
Nilotinib has been extensively studied in a range of in vivo animal models for various diseases, primarily focusing on its role as a Bcr-Abl inhibitor in Chronic Myeloid Leukemia (CML) and its neuroprotective effects in neurodegenerative disorders like Parkinson's and Alzheimer's disease.
Chronic Myeloid Leukemia (CML)
In preclinical CML models, Nilotinib has demonstrated significant efficacy in reducing tumor burden and prolonging survival.[1] It has been shown to be more potent than imatinib, particularly against imatinib-resistant Bcr-Abl mutations.[2][3] Mouse models are the most commonly used for these studies.
Parkinson's Disease (PD)
In animal models of Parkinson's disease, Nilotinib has been shown to protect dopaminergic neurons and improve motor behavior.[4][5][6] The proposed mechanism involves the inhibition of c-Abl, which leads to the degradation of α-synuclein through autophagy.[7]
Alzheimer's Disease (AD)
Studies in animal models of Alzheimer's disease suggest that Nilotinib can prevent the formation of Aβ-plaques and neurofibrillary tangles, leading to improved cognitive performance.[8][9] The mechanism is thought to involve the modulation of neuroinflammation and the promotion of autophagy.[8][10]
Gastrointestinal Stromal Tumors (GIST)
Nilotinib has shown activity against c-Kit mutations, which are prevalent in GIST. In vivo studies have demonstrated its ability to inhibit tumor growth in GIST xenograft models.
Pharmacokinetics
The pharmacokinetic profile of Nilotinib has been characterized in several animal species, including mice, rats, dogs, and monkeys.[11][12][13] Significant inter-species variability has been observed.[11] Nilotinib is orally bioavailable, with absorption being rapid.[13] The plasma protein binding of nilotinib is high across all tested species.[12][13]
Table 1: Pharmacokinetic Parameters of Nilotinib in Various Animal Models
| Species | Strain | Dose | Route | Cmax | Tmax (h) | T1/2 (h) | Bioavailability (%) | Reference |
| Mouse | C57BL/6 | 10 mg/kg | Oral | ~18 µg/mL | 0.5 | 2.94 | 50 | [11] |
| Mouse | Balb/c | 20 mg/kg | Oral | - | - | - | - | [1] |
| Mouse | Balb/c | 75 mg/kg | Oral | - | - | - | - | [1] |
| Prairie Dog | - | 20 mg/kg | Oral | 1673 ng/mL | 7.2 | 7.57 | - | [11] |
| Rat | Wistar-Hannover | - | - | - | - | - | - | [14] |
| Dog | - | - | - | - | - | - | - | [12] |
| Monkey | Cynomolgus | - | - | - | - | - | - | [11][12] |
Experimental Protocols
Protocol 1: Evaluation of Nilotinib Efficacy in a CML Mouse Model
This protocol describes a general procedure for assessing the in vivo efficacy of Nilotinib in a mouse model of CML.
1. Animal Model:
-
Use immunodeficient mice (e.g., athymic nude mice).
-
Inject mice intravenously with human CML cells (e.g., 32D cells) stably transfected with the Bcr-Abl gene.[15]
2. Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% N-methyl-2-pyrrolidone (NMP) / 90% polyethylene glycol 300 (PEG300)).[1]
-
Administer Nilotinib orally via gavage at desired doses (e.g., 10-75 mg/kg/day).[3][15] Treatment can be once or twice daily.[15]
3. Efficacy Assessment:
-
Monitor tumor burden using a non-invasive imaging system.[15]
-
Measure spleen weight at the end of the study as an indicator of tumor burden.[15]
-
Record survival rates of the treated and control groups.[3]
4. Pharmacodynamic Analysis:
-
At selected time points after the last dose, collect tissue samples (e.g., tumor, spleen).
-
Prepare tissue lysates and perform Western blotting to assess the inhibition of Bcr-Abl tyrosine kinase activity.[3]
Protocol 2: Assessment of Neuroprotective Effects of Nilotinib in a Parkinson's Disease Mouse Model
This protocol outlines a method to evaluate the neuroprotective effects of Nilotinib in an MPTP-induced mouse model of Parkinson's disease.
1. Animal Model:
-
Use C57BL/6 mice.
-
Induce Parkinson's disease by administering 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[4][16]
2. Drug Administration:
-
Administer Nilotinib (e.g., 10 mg/kg) intraperitoneally once daily for a specified duration (e.g., three consecutive weeks).[7]
3. Behavioral Testing:
-
Perform motor function tests (e.g., rotarod, pole test) to assess behavioral deficits.[4]
4. Immunohistochemical and Biochemical Analysis:
-
After the treatment period, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra.[4]
-
Conduct Western blotting on brain extracts to measure the levels of c-Abl activation, α-synuclein, and other relevant proteins.[4][7]
Signaling Pathways and Experimental Workflows
// Nodes Nilotinib [label="Nilotinib", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcr_Abl [label="Bcr-Abl Tyrosine Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., STAT5, PI3K/Akt, Ras/MAPK)", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation &\nSurvival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Nilotinib -> Bcr_Abl [label="Inhibits", color="#EA4335"]; Bcr_Abl -> Downstream [label="Activates", color="#202124"]; Downstream -> Proliferation [label="Promotes", color="#202124"]; Bcr_Abl -> Proliferation [style=invis]; Proliferation -> Apoptosis [label="Inhibits", style=invis]; Nilotinib -> Apoptosis [label="Induces (indirectly)", color="#34A853", style=dashed, constraint=false];
} dot Caption: Nilotinib inhibits the Bcr-Abl tyrosine kinase in CML.
// Nodes Nilotinib [label="Nilotinib", fillcolor="#4285F4", fontcolor="#FFFFFF"]; c_Abl [label="c-Abl Tyrosine Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alpha_synuclein [label="α-synuclein", fillcolor="#FBBC05", fontcolor="#202124"]; Autophagy [label="Autophagy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="α-synuclein Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuron_Survival [label="Dopaminergic Neuron\nSurvival", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Nilotinib -> c_Abl [label="Inhibits", color="#EA4335"]; c_Abl -> alpha_synuclein [label="Phosphorylates/\nStabilizes", color="#202124"]; Nilotinib -> Autophagy [label="Promotes", color="#34A853"]; Autophagy -> Degradation [label="Leads to", color="#202124"]; alpha_synuclein -> Degradation [style=invis]; Degradation -> Neuron_Survival [label="Promotes", color="#202124"]; } dot Caption: Nilotinib promotes α-synuclein degradation in Parkinson's disease models.
// Edges A1 -> B1; B1 -> C1; B1 -> C2; B1 -> C3; } dot Caption: Workflow for evaluating Nilotinib efficacy in a CML mouse model.
References
- 1. Nilotinib for the treatment of chronic myeloid leukemia: An evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nilotinib: a novel encouraging therapeutic option for chronic myeloid leukemia patients with imatinib resistance or intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nilotinib treatment in mouse models of P190 Bcr/Abl lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The c-Abl inhibitor, nilotinib, protects dopaminergic neurons in a preclinical animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A novel tyrosine kinase inhibitor AMN107 (nilotinib) normalizes striatal motor behaviors in a mouse model of Parkinson’s disease [frontiersin.org]
- 6. Nilotinib in Parkinson's disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Nilotinib: from animal-based studies to clinical investigation in Alzheimer’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. publicatt.unicatt.it [publicatt.unicatt.it]
- 11. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nilotinib preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Note: Quantification of Nilotinib Hydrochloride Dihydrate using UV-Visible Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1] Accurate and precise quantification of Nilotinib in bulk drug and pharmaceutical dosage forms is crucial for quality control and formulation development. This application note details validated UV-visible spectrophotometric methods for the quantification of Nilotinib hydrochloride dihydrate, offering a simple, cost-effective, and accessible analytical approach. The protocols provided are based on established methodologies and include key performance data to guide researchers in selecting and implementing a suitable method for their needs.
Principle
UV-Visible spectrophotometry relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the analyte in that solution, as described by the Beer-Lambert law. This compound exhibits significant absorbance in the UV region, which can be utilized for its quantitative determination. The wavelength of maximum absorbance (λmax) is a critical parameter for achieving the highest sensitivity and accuracy.
Experimental Protocols
Several validated methods have been reported for the quantification of this compound using UV-visible spectroscopy. The primary variations lie in the solvent system used and the corresponding λmax. Below are detailed protocols for two common methods.
Protocol 1: Method using Methanol and Water
This method utilizes a mixture of methanol and water as the solvent, which is a common and cost-effective choice.
1. Instrumentation and Reagents
-
UV-Visible Spectrophotometer (double beam) with 1 cm matched quartz cells
-
Analytical Balance
-
Volumetric flasks and pipettes
-
Methanol (HPLC or analytical grade)
-
Distilled or deionized water
-
This compound reference standard
-
Pharmaceutical formulation (e.g., Tasigna® capsules)[1]
2. Preparation of Solutions
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of methanol and water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and make up the volume with the methanol:water (1:1) solvent.[1]
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to the mark with the solvent.[1]
-
Sample Solution Preparation (from Capsules):
-
Weigh and finely powder the contents of 20 capsules.[1]
-
Accurately weigh a quantity of the powder equivalent to a specific amount of Nilotinib and transfer it to a volumetric flask.
-
Dissolve the powder in the solvent, sonicate if necessary to ensure complete dissolution, and dilute to the mark.
-
Filter the solution to remove any insoluble excipients.
-
Make further dilutions as needed to bring the concentration within the linear range of the calibration curve.
-
3. Analytical Method
-
Determination of λmax:
-
Prepare a dilute solution of Nilotinib (e.g., 8-10 µg/mL) from the working standard solution.[1]
-
Scan the solution in the UV spectrophotometer from 200-400 nm against the methanol:water (1:1) solvent as a blank.
-
The wavelength of maximum absorbance (λmax) should be determined. For this method, it is reported to be 263 nm .[1][2][3][4]
-
-
Preparation of Calibration Curve:
-
Quantification of Sample:
-
Measure the absorbance of the final diluted sample solution at 263 nm.
-
Determine the concentration of Nilotinib in the sample solution from the calibration curve.
-
Calculate the amount of Nilotinib in the original pharmaceutical dosage form.
-
Protocol 2: Method using Acetonitrile and Water
This method employs a mixture of acetonitrile and water, another common solvent system in analytical chemistry.
1. Instrumentation and Reagents
-
UV-Visible Spectrophotometer (double beam) with 1 cm matched quartz cells
-
Analytical Balance
-
Volumetric flasks and pipettes
-
Acetonitrile (HPLC or analytical grade)
-
Distilled or deionized water
-
This compound reference standard
-
Pharmaceutical formulation
2. Preparation of Solutions
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of acetonitrile and water.[5]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the acetonitrile:water (1:1) solvent.[5]
-
Working Standard Solution (10 µg/mL): Pipette 0.1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.[5]
-
Sample Solution Preparation (from Capsules): Follow the same procedure as described in Protocol 1, using the acetonitrile:water (1:1) solvent system.
3. Analytical Method
-
Determination of λmax:
-
Scan a dilute solution of Nilotinib in the UV spectrophotometer from 200-400 nm against the acetonitrile:water (1:1) solvent as a blank.
-
The reported λmax for this method is 303 nm .[5]
-
-
Preparation of Calibration Curve:
-
Prepare a series of dilutions from the standard stock solution to obtain concentrations in the range of 0-50 µg/mL.[5]
-
Measure the absorbance of each solution at 303 nm using the solvent as a blank.
-
Plot a graph of absorbance versus concentration.
-
-
Quantification of Sample:
-
Measure the absorbance of the final diluted sample solution at 303 nm.
-
Determine the concentration of Nilotinib in the sample solution from the calibration curve.
-
Calculate the amount of Nilotinib in the original pharmaceutical dosage form.
-
Quantitative Data Summary
The following tables summarize the quantitative data from the validated UV-visible spectrophotometric methods for this compound quantification.
Table 1: Method Parameters
| Parameter | Method 1 | Method 2 |
| Solvent System | Methanol:Water (1:1) | Acetonitrile:Water (1:1) |
| λmax | 263 nm[1][3][4] | 303 nm[5] |
| Linearity Range | 7-12 µg/mL[3][4] | 0-50 µg/mL[5] |
| Correlation Coefficient (R²) | 0.9984[3][4] | 0.9998[5] |
| Regression Equation | y = 0.1094x - 0.3008[2] | Not explicitly stated |
Table 2: Validation Parameters
| Parameter | Method 1 | Method 2 |
| Accuracy (% Recovery) | 100.05%[1] | 99-101%[5] |
| Precision (%RSD) | Not explicitly stated | <2% (Intra-day and Inter-day)[5] |
| Limit of Detection (LOD) | Not explicitly stated | 1.557 µg/mL[5] |
| Limit of Quantification (LOQ) | Not explicitly stated | 4.719 µg/mL[5] |
Visualizations
Experimental Workflow for Nilotinib Quantification
Caption: Workflow for Nilotinib quantification by UV-Vis spectroscopy.
Conclusion
The UV-visible spectrophotometric methods described in this application note are simple, accurate, and precise for the quantification of this compound in both bulk and pharmaceutical dosage forms.[1][5] These methods can be readily implemented in a quality control laboratory for routine analysis. The choice between the methods may depend on solvent availability and the desired linear range. It is recommended to validate the chosen method in-house to ensure its suitability for the intended purpose and specific laboratory conditions, following ICH guidelines.[1]
References
RP-HPLC method development for Nilotinib hydrochloride dihydrate analysis.
A Stability-Indicating RP-HPLC Method for the Analysis of Nilotinib Hydrochloride Dihydrate
Introduction
Nilotinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[1] Ensuring the purity and stability of the active pharmaceutical ingredient (API), this compound, is critical for its safety and efficacy. This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound in bulk drug substance and pharmaceutical formulations. The method is designed to separate Nilotinib from its potential degradation products and process-related impurities.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the development of a robust analytical method.
| Property | Value |
| Molecular Formula | C₂₈H₂₂F₃N₇O·HCl·2H₂O |
| Molecular Weight | 602.02 g/mol [2] |
| pKa | pKa1: 2.1, pKa2: 5.4[3][4] |
| Solubility | pH-dependent; practically insoluble in buffer solutions with pH 4.5 and higher.[3][4] Soluble in DMSO.[5] |
| UV λmax | Approximately 260 nm[1] |
Forced Degradation Studies
Forced degradation studies are crucial for developing a stability-indicating method. Nilotinib has been shown to degrade under various stress conditions.
| Stress Condition | Degradation Products |
| Acid Hydrolysis | Degradation observed.[6][7][8] |
| Base Hydrolysis | Degradation observed.[6][7][8] |
| Oxidation | Degradation observed.[6][7][8] |
| Thermal | Stable.[6][7][8] |
| Photolytic | Stable.[6][7][8] |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
High-purity water
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm[1] |
| Injection Volume | 10 µL |
| Diluent | Methanol and Water (1:1 v/v)[9] |
3. Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of high-purity water. Adjust the pH to 3.5 with diluted orthophosphoric acid.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in 25 mL of diluent.
-
Standard Solution (100 µg/mL): Dilute 5 mL of the standard stock solution to 50 mL with the diluent.
-
Sample Solution (100 µg/mL): For bulk drug, prepare as per the standard solution. For formulations, weigh and finely powder a representative sample. Dissolve an amount of powder equivalent to 25 mg of Nilotinib in 25 mL of diluent, sonicate for 15 minutes, and dilute to a final concentration of 100 µg/mL with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0, Theoretical plates > 2000 |
| Specificity | The peak for Nilotinib should be pure and well-resolved from any degradation products or impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | % Recovery should be within 98.0% to 102.0%. |
| Precision | % RSD for replicate injections should be ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as pH of the mobile phase, column temperature, and flow rate. |
Data Presentation
The following tables summarize the expected data from the method validation.
System Suitability
| Parameter | Result | Acceptance Criteria |
| Retention Time (min) | ~ 10.5 | - |
| Tailing Factor | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 2000 |
Linearity
| Concentration (µg/mL) | Peak Area |
| 25 | Value |
| 50 | Value |
| 75 | Value |
| 100 | Value |
| 125 | Value |
| 150 | Value |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (% Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80 | Value | Value |
| 100% | 100 | Value | Value |
| 120% | 120 | Value | Value |
| Mean % Recovery | 98.0 - 102.0 |
Precision (% RSD)
| Injection | Peak Area |
| 1 | Value |
| 2 | Value |
| 3 | Value |
| 4 | Value |
| 5 | Value |
| 6 | Value |
| Mean | Value |
| Standard Deviation | Value |
| % RSD | ≤ 2.0% |
Visualizations
References
- 1. jpionline.org [jpionline.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. arasto.com [arasto.com]
- 5. selleckchem.com [selleckchem.com]
- 6. [PDF] FORCED DEGRADATION STUDIES OF NILOTINIB HYDROCHLORIDE: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES | Semantic Scholar [semanticscholar.org]
- 7. FORCED DEGRADATION STUDIES OF NILOTINIB HYDROCHLORIDE: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jocpr.com [jocpr.com]
Application Notes and Protocols for Utilizing Nilotinib Hydrochloride Dihydrate in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib hydrochloride dihydrate is a potent and selective second-generation tyrosine kinase inhibitor (TKI).[1][2][3] It is an ATP-competitive inhibitor that targets the BCR-ABL kinase, the hallmark of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[2][3][4] Beyond BCR-ABL, Nilotinib also demonstrates significant inhibitory activity against other kinases implicated in oncogenesis, including KIT, platelet-derived growth factor receptors (PDGFRα and PDGFRβ), and colony-stimulating factor 1 receptor (CSF-1R).[3][5] This broad yet defined kinase inhibition profile makes Nilotinib a valuable tool for both basic research into signaling pathways and for the development of targeted cancer therapies.
These application notes provide an overview of Nilotinib's kinase inhibitory activity, detailed protocols for its use in common kinase activity assays, and visualizations of its primary signaling target and a typical experimental workflow.
Mechanism of Action
Nilotinib functions by binding to the ATP-binding site of its target kinases, thereby preventing the transfer of a phosphate group from ATP to a substrate protein.[4] This action blocks the constitutive activation of oncogenic kinases like BCR-ABL, which in turn inhibits downstream signaling pathways responsible for cell proliferation and survival, ultimately leading to apoptosis in cancer cells.[4] Nilotinib has demonstrated a higher binding affinity for the ABL kinase compared to the first-generation inhibitor, imatinib, and is effective against many imatinib-resistant BCR-ABL mutations.[4]
Quantitative Data: Nilotinib Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Nilotinib against a panel of wild-type and mutant kinases, providing a quantitative measure of its potency and selectivity. This data is essential for designing experiments and interpreting results in kinase activity assays.
| Kinase Target | Mutant | IC50 (nM) | Cell Line/Assay Type |
| BCR-ABL | Wild-type | <30 | Cellular |
| c-ABL | Wild-type | 28 | Biochemical |
| KIT | Wild-type | 97 | Cellular |
| KIT | V560G | 108 | Cellular |
| KIT | Exon 11/Exon 13 (V560del/V654A) | 192 | Ba/F3 Cells |
| KIT | Exon 11/Exon 17 (V559D/D820Y) | 297 | Ba/F3 Cells |
| PDGFRα | Wild-type | 69 | Cellular |
| PDGFRβ | Wild-type | 58 | Cellular |
| DDR1 | Wild-type | - | Biochemical |
| LCK | - | >10000 | Biochemical |
| SRC | - | >10000 | Biochemical |
This table is a compilation of data from multiple sources and assay conditions may vary.
Signaling Pathway Targeted by Nilotinib
The diagram below illustrates the primary signaling cascade inhibited by Nilotinib, focusing on the BCR-ABL pathway in Chronic Myeloid Leukemia.
Caption: Nilotinib inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling pathways that promote cell proliferation and survival in CML.
Experimental Protocols
The following are generalized protocols for biochemical and cellular kinase activity assays that can be adapted for use with this compound. It is crucial to optimize assay conditions, such as enzyme and substrate concentrations, for each specific kinase and experimental setup.
Preparation of this compound Stock Solution
This compound is sparingly soluble in water but soluble in DMSO.
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in 100% DMSO.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare a series of dilutions in the appropriate assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize solvent effects.
Protocol 1: In Vitro Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol is based on the principle of measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Prepare a serial dilution of Nilotinib in kinase reaction buffer at 4X the final desired concentrations.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X Nilotinib dilutions to the appropriate wells of the assay plate.
-
Add 5 µL of assay buffer with the same percentage of DMSO to the "no inhibitor" control wells.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the 2X kinase/substrate/ATP mix to each well.
-
Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the Nilotinib concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cellular Kinase Autophosphorylation Assay
This protocol measures the ability of Nilotinib to inhibit the autophosphorylation of a target kinase within a cellular context.
Materials:
-
Cell line expressing the target kinase (e.g., K562 cells for BCR-ABL)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific for the phosphorylated form of the target kinase
-
Primary antibody for the total target kinase (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Plate the cells at an appropriate density in a multi-well plate and allow them to adhere overnight (for adherent cells).
-
Treat the cells with a range of Nilotinib concentrations for a predetermined time (e.g., 2-4 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the antibody against the total kinase to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated kinase signal to the total kinase signal.
-
Plot the normalized signal against the Nilotinib concentration to determine the cellular IC50.
-
Experimental Workflow for Kinase Activity Assay
The following diagram outlines a typical workflow for determining the IC50 of Nilotinib in a biochemical kinase assay.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Optimizing Nilotinib Hydrochloride Dihydrate for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nilotinib hydrochloride dihydrate in cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Nilotinib is a potent and selective tyrosine kinase inhibitor.[1][2] Its primary mechanism of action involves binding to the ATP-binding site of the BCR-ABL oncoprotein, the hallmark of Chronic Myeloid Leukemia (CML), thereby inhibiting its kinase activity.[1][3] This blockage disrupts the downstream signaling pathways that lead to uncontrolled cell proliferation and resistance to apoptosis (programmed cell death).[1] Nilotinib is also known to inhibit other tyrosine kinases, including c-KIT, Platelet-Derived Growth Factor Receptors (PDGFR), and DDR1/2.[2][3]
Q2: How should I prepare a stock solution of this compound?
Nilotinib is soluble in DMSO at concentrations up to 50 mg/mL or 100 mg/mL.[4][5] It is poorly soluble in water and ethanol.[4][6] For a typical 5 mM stock solution, you can reconstitute 5 mg of Nilotinib powder (MW: 529.52 g/mol ) in 1.89 mL of fresh, high-quality DMSO.[4] It is crucial to store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and protect from light.[4][7][8] Once in solution, it is recommended to use it within 1 to 3 months to prevent loss of potency.[4][7]
Q3: What is the recommended working concentration for Nilotinib in cell culture experiments?
The optimal working concentration of Nilotinib is highly dependent on the cell line and the specific experimental objective. However, a general starting range is between 10 nM and 1000 nM.[4] For some specific cell lines, concentrations between 1 µM and 10 µM have been used.[9][10] It is always recommended to perform a dose-response curve (IC50 determination) to identify the most effective concentration for your specific cell model.[11]
Q4: What is a typical incubation time for Nilotinib treatment?
Treatment duration can vary significantly based on the desired outcome. Typical incubation times range from 2 to 72 hours.[4] For proliferation or cytotoxicity assays, a 48 to 72-hour incubation is common to observe significant effects.[9][12][13] For signaling pathway studies, shorter incubation times may be sufficient to detect changes in protein phosphorylation.
Q5: My Nilotinib solution has precipitated out of solution. What should I do?
Precipitation can occur, especially with stock solutions stored for extended periods or if the solvent quality is poor. To redissolve Nilotinib, you can gently warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[7] Always use fresh, moisture-free DMSO for preparing stock solutions, as absorbed moisture can reduce solubility.[5]
Q6: I am not observing the expected cytotoxic effects in my experiment. What are the possible reasons?
Several factors could contribute to a lack of efficacy:
-
Cell Line Resistance: The target cells may have intrinsic or acquired resistance to Nilotinib. One of the most well-known mechanisms is the T315I mutation in the BCR-ABL kinase domain, which prevents Nilotinib from binding effectively.[4][14]
-
Drug Concentration: The concentration used may be too low for the specific cell line. An IC50 determination is crucial.
-
Drug Degradation: Improper storage of the Nilotinib stock solution (e.g., exposure to light, multiple freeze-thaw cycles) can lead to reduced potency.[4][7]
-
Experimental Error: Inaccurate cell counting, plating inconsistencies, or issues with the viability assay can all lead to misleading results.
-
Alternative Signaling Pathways: In some resistant cells, other signaling pathways, such as those involving Src family kinases, may be overexpressed, bypassing the inhibitory effect of Nilotinib.[15]
Quantitative Data: Nilotinib IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of Nilotinib. The table below summarizes reported IC50 values for various cancer cell lines.
| Cell Line | Condition | IC50 Value (nM) |
| K562 (CML) | Wild-type BCR-ABL | 2 - 5 nM[15] |
| K562 (CML) | Wild-type BCR-ABL | 30 nM[14] |
| K562-rn (CML) | Nilotinib-resistant | 40 nM[15] |
| AR230 (CML) | Nilotinib-sensitive | 1 nM[15] |
| AR230-rn (CML) | Nilotinib-resistant | 15 nM[15] |
| Ba/F3 | Wild-type BCR-ABL | 15 nM[14] |
| Ba/F3 | FIP1L1-PDGFRA mutation | <25 nM[16] |
| EOL-1 | FIP1L1-PDGFRα mutation | 0.54 nM[16] |
| Murine myeloid progenitor cells | Bcr-Abl expressing | <30 nM[9][10] |
Experimental Protocols
Protocol 1: Determination of Nilotinib IC50 using a WST-1/MTT Assay
This protocol outlines the steps to determine the concentration of Nilotinib that inhibits cell viability by 50%.
Materials:
-
This compound
-
Cell line of interest in logarithmic growth phase
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
Anhydrous DMSO
-
Cell viability reagent (e.g., WST-1, MTT)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Drug Preparation: Prepare a 2X concentrated serial dilution of Nilotinib in complete medium from your stock solution. A common starting range for the final concentration is 1 nM to 10 µM.[11] Include a vehicle control (medium with DMSO, ensuring the final DMSO concentration is consistent across all wells and typically <0.1%).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X Nilotinib dilutions to the corresponding wells. Also, add 100 µL of the vehicle control medium to the control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[12][13]
-
Viability Assay: Approximately 4 hours before the end of the incubation period (for MTT) or at the end (for WST-1), add the viability reagent to each well according to the manufacturer's instructions.
-
Measurement: After the appropriate incubation time with the reagent, measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data by setting the vehicle-treated cells as 100% viability. Plot the cell viability (%) against the logarithm of the Nilotinib concentration and use a non-linear regression analysis to calculate the IC50 value.
Visualizations: Pathways and Workflows
Nilotinib Mechanism of Action
Caption: Nilotinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling for cell survival.
Experimental Workflow for IC50 Determination
Caption: A stepwise workflow for determining the IC50 value of Nilotinib in a cell culture experiment.
Troubleshooting Guide for Nilotinib Experiments
Caption: A logical guide to troubleshooting common issues encountered during Nilotinib cytotoxicity assays.
References
- 1. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 2. Nilotinib - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Nilotinib | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity assay of nilotinib and nicotinamide in a myeloid cell line, K562 | Asian Journal of Medicine and Biomedicine [journal.unisza.edu.my]
- 13. researchgate.net [researchgate.net]
- 14. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nilotinib Hydrochloride Dihydrate Off-Target Effects in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of nilotinib hydrochloride dihydrate in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of nilotinib in cancer cells?
A1: While nilotinib is a potent inhibitor of the BCR-ABL kinase, it exhibits several off-target effects that can significantly impact experimental outcomes. The most well-documented off-target effects include the induction of autophagy, inhibition of STAT3 and p38 MAPK signaling, cardiotoxicity, and inhibition of the Discoidin Domain Receptor 1 (DDR1).[1][2][3][4][5][6][7][8][9][10][11][12][13]
Q2: How does nilotinib induce autophagy and in which cell types has this been observed?
A2: Nilotinib has been shown to induce autophagy in hepatocellular carcinoma (HCC) and papillary thyroid cancer cells.[3][4] The proposed mechanism involves the activation of AMP-activated protein kinase (AMPK) and inhibition of the PI3K/Akt/mTOR pathway.[3][4] In HCC, nilotinib-induced AMPK activation is mediated by the inactivation of protein phosphatase 2A (PP2A).[2]
Q3: What is the evidence for nilotinib's effect on STAT3 signaling?
A3: In KIT-altered melanoma, a reduction in the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and its downstream effectors (e.g., BCL-2, MCL-1) has been associated with a positive clinical response to nilotinib. In vitro studies have confirmed that nilotinib can reduce STAT3 signaling in KIT-mutated melanoma cell lines.
Q4: What are the known cardiotoxic off-target effects of nilotinib?
A4: Nilotinib has been associated with cardiovascular adverse events, most notably QT interval prolongation, which can increase the risk of arrhythmias.[14][15][16] It has also been linked to ischemic events.[14] The proposed mechanism for these effects involves the direct inhibition of cardiac ion channels, including the hERG channel, and vascular endothelial growth factor (VEGF) receptors.[14][17]
Q5: Which kinases, other than BCR-ABL, are inhibited by nilotinib?
A5: Nilotinib has a broader kinase inhibition profile than just BCR-ABL. It is a potent inhibitor of Discoidin Domain Receptor 1 (DDR1) and DDR2, showing greater potency for these kinases than for BCR-ABL.[6][11] It also inhibits other receptor tyrosine kinases such as KIT and PDGFR.[18] Additionally, nilotinib has been shown to bind to and inhibit p38 MAPK.[8][19]
Troubleshooting Guides
Investigating Nilotinib-Induced Autophagy
Issue: Difficulty in detecting an increase in LC3-II levels by Western blot after nilotinib treatment.
Potential Causes and Solutions:
-
Suboptimal Nilotinib Concentration or Incubation Time:
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Start with a concentration range of 1-10 µM and time points from 12 to 48 hours.[3]
-
-
Poor LC3-I to LC3-II Conversion or Degradation:
-
Solution: To confirm that the lack of LC3-II accumulation is not due to rapid degradation in the lysosome, treat cells with a lysosomal inhibitor such as bafilomycin A1 (100 nM) or chloroquine (50 µM) for the last 2-4 hours of nilotinib treatment. This will block the degradation of autophagosomes and allow for the accumulation of LC3-II.
-
-
Technical Issues with Western Blotting:
-
Solution:
-
Gel Percentage: Use a higher percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) to resolve the small difference in size between LC3-I (16-18 kDa) and LC3-II (14-16 kDa).
-
Transfer: Use a PVDF membrane and ensure efficient transfer of small proteins by optimizing transfer time and voltage. A wet transfer system is often recommended.
-
Antibody: Use a high-quality antibody validated for the detection of both LC3-I and LC3-II. Some antibodies show a stronger affinity for LC3-II.[20][21]
-
Loading Control: Use a reliable loading control like β-actin or GAPDH to ensure equal protein loading.
-
-
Assessing Inhibition of STAT3 Phosphorylation
Issue: Inconsistent or weak signal for phosphorylated STAT3 (p-STAT3) by Western blot.
Potential Causes and Solutions:
-
Low Basal p-STAT3 Levels:
-
Solution: If your cell line has low endogenous levels of p-STAT3, you may need to stimulate the pathway. Treatment with a cytokine like IL-6 (10-50 ng/mL) for 15-30 minutes can induce STAT3 phosphorylation, providing a more robust signal to assess inhibition by nilotinib.
-
-
Phosphatase Activity:
-
Solution: When preparing cell lysates, ensure that phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) are included in the lysis buffer to prevent dephosphorylation of STAT3.
-
-
Antibody Issues:
-
Solution: Use a phospho-specific STAT3 antibody that has been validated for your application. Check the recommended antibody dilution and blocking buffer (e.g., 5% BSA in TBST is often recommended for phospho-antibodies over milk).
-
-
Sample Handling:
-
Solution: Process samples quickly and on ice to minimize protein degradation and dephosphorylation.
-
Quantitative Data Summary
Table 1: IC50 Values of Nilotinib for Various Kinases
| Kinase Target | Cell Line/Assay Type | IC50 (nM) | Reference(s) |
| Primary Target | |||
| BCR-ABL (wild-type) | Recombinant Kinase Assay | 15 - 60 | [5][22] |
| Off-Targets | |||
| DDR1 | Recombinant Kinase Assay | 3.7 | [5] |
| c-KIT | Recombinant Kinase Assay | 210 | [5] |
| PDGFR | Recombinant Kinase Assay | 69 | [5] |
| CSF-1R | Recombinant Kinase Assay | 125 - 250 | [5] |
| p38α MAPK | Kinase Activity Assay | 356 | [4] |
| p38β MAPK | Kinase Activity Assay | 14 - 75 | [4] |
Table 2: Quantitative Effects of Nilotinib on Off-Target Pathways
| Off-Target Effect | Cell Line | Nilotinib Concentration | Observed Effect | Reference(s) |
| Autophagy Induction | Hepatocellular Carcinoma (Huh-7, Hep3B, PLC5) | 10 µM | Significant increase in LC3-II levels | [3] |
| Papillary Thyroid Cancer (KTC-1, BCPAP, TPC1) | IC50 concentrations | Induction of autophagy | [4] | |
| STAT3 Inhibition | KIT-mutated Melanoma (M230) | Not specified | Reduction in STAT3 signaling | |
| Cardiotoxicity | Human Cardiomyocytes | ≥ 10 µM | Increased ROS generation and caspase activation | [17] |
| DDR1 Inhibition | Breast Cancer (MCF-7) | 500 nM | Inhibition of DDR1 phosphorylation | [10][12] |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of LC3 Conversion
This protocol is designed to assess nilotinib-induced autophagy by detecting the conversion of LC3-I to LC3-II.
Materials:
-
Cancer cell line of interest
-
This compound
-
Bafilomycin A1 or Chloroquine (optional, for autophagy flux assessment)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
15% or 4-20% gradient SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against LC3 (validated for Western blot)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treat cells with the desired concentrations of nilotinib for the determined time course. Include a vehicle control (e.g., DMSO).
-
For autophagy flux analysis, add bafilomycin A1 (100 nM) or chloroquine (50 µM) to a subset of wells for the final 2-4 hours of nilotinib treatment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load 20-30 µg of protein per lane onto the SDS-PAGE gel.
-
Run the gel until the dye front is near the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary LC3 antibody (at the manufacturer's recommended dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
Protocol 2: Analysis of STAT3 Phosphorylation
This protocol outlines the steps to measure the inhibitory effect of nilotinib on STAT3 phosphorylation.
Materials:
-
Cancer cell line of interest
-
This compound
-
Recombinant human IL-6 (optional, for stimulation)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
10% SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody against phospho-STAT3 (Tyr705)
-
Primary antibody against total STAT3
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 80-90% confluency.
-
Pre-treat cells with nilotinib at various concentrations for 1-2 hours. Include a vehicle control.
-
(Optional) Stimulate the cells with IL-6 (10-50 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Immediately after treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells as described in Protocol 1.
-
-
Protein Quantification and Sample Preparation:
-
Follow the steps outlined in Protocol 1.
-
-
SDS-PAGE and Western Blot:
-
Load 20-40 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Perform electrophoresis and protein transfer as described in Protocol 1.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-STAT3 antibody overnight at 4°C.
-
Wash and incubate with the secondary antibody as described in Protocol 1.
-
-
Detection and Re-probing:
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe for total STAT3 and a loading control to ensure equal protein loading and to assess the specific inhibition of phosphorylation.
-
Visualizations
Caption: Overview of Nilotinib's On- and Off-Target Signaling Pathways.
Caption: Experimental Workflow for Detecting Nilotinib-Induced Autophagy.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of DDR1‐BCR signalling by nilotinib as a new therapeutic strategy for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Nilotinib, a Discoidin domain receptor 1 (DDR1) inhibitor, induces apoptosis and inhibits migration in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Alteration of Autophagy and Glial Activity in Nilotinib-Treated Huntington's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Nilotinib modulates LPS-induced cognitive impairment and neuroinflammatory responses by regulating P38/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clinical cardiac safety profile of nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Multi-parameter in vitro toxicity testing of crizotinib, sunitinib, erlotinib, and nilotinib in human cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scientificarchives.com [scientificarchives.com]
- 20. Why can't I detect LC3-I? | Cell Signaling Technology [cellsignal.com]
- 21. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nilotinib Hydrochloride Dihydrate Resistance in CML Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating nilotinib resistance in Chronic Myeloid Leukemia (CML) cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to nilotinib in CML cells?
A1: Resistance to nilotinib in CML cells can be broadly categorized into two main types:
-
BCR-ABL1-dependent mechanisms: These involve alterations in the drug's direct target, the BCR-ABL1 kinase.
-
Point mutations: Single amino acid changes in the BCR-ABL1 kinase domain can interfere with nilotinib binding. The T315I mutation is a well-known example that confers resistance to nilotinib.[1][2][3][4][5]
-
Gene amplification/overexpression: An increase in the number of copies of the BCR-ABL1 gene leads to higher levels of the BCR-ABL1 protein, which can overwhelm the inhibitory capacity of nilotinib.[6][7]
-
-
BCR-ABL1-independent mechanisms: These mechanisms allow CML cells to survive and proliferate despite the inhibition of BCR-ABL1.
-
Activation of alternative signaling pathways: CML cells can activate other survival pathways to bypass their dependence on BCR-ABL1 signaling. Key pathways include those mediated by Src family kinases (e.g., LYN), PI3K/AKT/mTOR, and RAS/MAPK.[6][7][8][9]
-
Drug efflux and influx: Changes in the expression and activity of drug transporter proteins can alter the intracellular concentration of nilotinib. Increased efflux by transporters like P-glycoprotein (ABCB1) and ABCG2 can reduce the drug's effectiveness.[5][10][11][12][13]
-
Altered regulation of apoptosis: Upregulation of anti-apoptotic proteins (e.g., BCL-2) and downregulation of pro-apoptotic proteins can contribute to resistance.[10]
-
Q2: My CML cell line is showing reduced sensitivity to nilotinib. What is the first step in troubleshooting?
A2: The first step is to determine if the resistance is due to a known BCR-ABL1 kinase domain mutation. This can be done by sequencing the BCR-ABL1 kinase domain from the resistant cells. Concurrently, you should assess the expression level of the BCR-ABL1 protein via Western blot or quantitative PCR to check for overexpression.
Q3: How can I determine if drug efflux pumps are responsible for nilotinib resistance in my CML cells?
A3: You can investigate the role of efflux pumps through several methods:
-
Expression analysis: Use quantitative PCR (qPCR) or Western blotting to measure the expression levels of genes encoding major drug transporters, such as ABCB1 (MDR1) and ABCG2.
-
Functional assays: Employ flow cytometry-based assays using fluorescent substrates of these transporters (e.g., rhodamine 123 for ABCB1). Increased efflux of the dye in resistant cells compared to sensitive parental cells suggests a role for these pumps.
-
Inhibitor studies: Treat your resistant cells with nilotinib in the presence of known inhibitors of specific efflux pumps (e.g., verapamil or PSC833 for ABCB1). A restoration of sensitivity to nilotinib would indicate the involvement of that transporter.[7]
Q4: What are the IC50 values of nilotinib against common BCR-ABL1 mutants?
A4: The half-maximal inhibitory concentration (IC50) of nilotinib varies depending on the specific BCR-ABL1 mutation. Below are tables summarizing IC50 values from in vitro studies.
Quantitative Data Summary
Table 1: Nilotinib IC50 Values for Cellular Proliferation in Ba/F3 Cells Expressing Various BCR-ABL1 Mutants [12]
| BCR-ABL1 Mutant | Nilotinib IC50 (nmol/L) | Sensitivity Category |
| Wild-Type | < 70 | High |
| M244V | < 70 | High |
| G250E | < 70 | High |
| Q252H | < 70 | High |
| Y253F | 200 | Medium |
| Y253H | 450 | Low |
| E255K | 200 | Medium |
| E255V | 450 | Low |
| T315I | > 2000 | Insensitive |
| F317L | < 70 | High |
| M351T | < 70 | High |
| F359V | 200 | Medium |
| H396P | < 70 | High |
| H396R | < 70 | High |
Table 2: Comparison of TKI IC50 Values in Different CML Cell Lines [6][14]
| Cell Line | TKI | IC50 (nM) |
| K562 | Imatinib | ~600 |
| Nilotinib | ~30 | |
| Dasatinib | < 1.8 | |
| Bosutinib | - | |
| Ponatinib | - | |
| KBM5 | Imatinib | - |
| Nilotinib | 480 | |
| LAMA-84 | Imatinib | Higher than 2nd/3rd gen TKIs |
| Nilotinib | Lower than Imatinib | |
| Dasatinib | Lower than Nilotinib | |
| Bosutinib | Lower than Nilotinib | |
| Ponatinib | Lower than Dasatinib | |
| KCL22 | Imatinib | Higher than 2nd/3rd gen TKIs |
| Nilotinib | Lower than Imatinib | |
| Dasatinib | Lower than Nilotinib | |
| Bosutinib | Lower than Nilotinib | |
| Ponatinib | Lower than Dasatinib |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of nilotinib on CML cells.[15]
Methodology:
-
Cell Seeding: Seed CML cells (e.g., K562) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Add varying concentrations of nilotinib hydrochloride dihydrate to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for BCR-ABL1 Expression
This protocol is for detecting the expression and phosphorylation status of the BCR-ABL1 protein.[5][16][17]
Methodology:
-
Cell Lysis: Harvest CML cells and lyse them in a high-pH lysis buffer containing protease and phosphatase inhibitors to prevent degradation of BCR-ABL1.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Abl or a phospho-specific antibody for BCR-ABL1 (e.g., anti-phospho-Abl Tyr245) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Loading Control: Re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Quantitative Real-Time PCR (qPCR) for BCR-ABL1 Transcripts
This protocol is used to quantify the expression level of BCR-ABL1 mRNA.[1][3][10][11]
Methodology:
-
RNA Extraction: Isolate total RNA from CML cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for the BCR-ABL1 fusion transcript and a reference gene (e.g., ABL1 or GUSB).
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data to determine the relative expression of BCR-ABL1 transcripts using the ΔΔCt method, normalized to the reference gene.
Flow Cytometry for ABCB1 (P-glycoprotein) Expression
This protocol is for measuring the cell surface expression of the ABCB1 drug efflux pump.[4][18]
Methodology:
-
Cell Preparation: Harvest CML cells and wash them with PBS containing 1% BSA.
-
Antibody Staining: Incubate the cells with a phycoerythrin (PE) or fluorescein isothiocyanate (FITC)-conjugated anti-ABCB1 antibody (or an isotype control antibody) for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold PBS to remove unbound antibody.
-
Propidium Iodide Staining (Optional): Resuspend the cells in a buffer containing propidium iodide (PI) to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, gating on the live cell population.
-
Data Interpretation: Compare the median fluorescence intensity of the anti-ABCB1 stained cells to the isotype control to determine the level of ABCB1 expression.
Visualizations
Caption: Key signaling pathways in nilotinib resistance.
Caption: Workflow for troubleshooting nilotinib resistance.
References
- 1. BCR::ABL1 – QRTPCR – Cancer Genetics and Genomics Laboratory [cancergeneticslab.ca]
- 2. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Test Details - BCR-ABL RNA PCR Quantitation for Leukemia [knightdxlabs.ohsu.edu]
- 4. Towards Comprehension of the ABCB1/P-Glycoprotein Role in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro [mdpi.com]
- 8. Laboratory Practice Guidelines for Detecting and Reporting BCR-ABL Drug Resistance Mutations in Chronic Myelogenous Leukemia and Acute Lymphoblastic Leukemia: A Report of the Association for Molecular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosine kinase inhibitor resistance in chronic myeloid leukemia cell lines: investigating resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-time quantitative PCR: a reliable molecular diagnostic and follow-up tool for ‘minimal residual disease’ assessment in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of a new flow cytometry based method for detection of BCR-ABL1 fusion protein in chronic myeloid leukemia [bloodresearch.or.kr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
Overcoming poor water solubility of Nilotinib hydrochloride dihydrate in assays.
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering challenges with the poor water solubility of Nilotinib hydrochloride dihydrate in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility characteristics of this compound?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability.[1][2][3] Its aqueous solubility is highly pH-dependent. The compound is more soluble in acidic environments (pH 1.0-2.0) and becomes practically insoluble in buffer solutions at pH 4.5 and higher.[2][3][4] The reported pKa values for Nilotinib are approximately 2.1 and 5.4.[3][5][6] This pH-dependent solubility is a critical factor to consider when designing aqueous assays.[6]
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
Dimethyl sulfoxide (DMSO) is the most effective and commonly recommended solvent for preparing high-concentration stock solutions of Nilotinib.[5][6]
-
Solubility in DMSO has been reported at various concentrations, from 2 mg/mL to as high as 100 mg/mL.[7]
-
Crucial Tip: It is highly recommended to use fresh, anhydrous DMSO. Absorbed moisture in DMSO can significantly reduce the solubility of the compound.[7]
Q3: My this compound is not dissolving in my aqueous assay buffer. What are the troubleshooting steps?
If you are experiencing poor solubility in an aqueous buffer, follow this troubleshooting workflow. The primary strategy involves preparing a concentrated stock in an organic solvent like DMSO and then diluting it into your aqueous medium.
Caption: Troubleshooting workflow for Nilotinib solubility.
Q4: How can I prevent my compound from precipitating when I dilute the DMSO stock into an aqueous buffer?
Precipitation upon dilution is a common issue. To minimize this:
-
Use a High Stock Concentration: This allows for a smaller volume of DMSO to be added to the aqueous buffer.
-
Maintain a Low Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay medium, as higher concentrations can be cytotoxic and may affect assay results.
-
Dilute into a Vortexing Solution: Add the DMSO stock drop-wise into the aqueous buffer while the buffer is being actively vortexed or stirred. This rapid mixing helps disperse the compound before it can aggregate and precipitate.
-
Consider Temperature: Gentle warming of the aqueous buffer (if compatible with your assay components) can sometimes help maintain solubility.
-
Use Sonication: Brief sonication can be used to help dissolve any micro-precipitates that may have formed.[8]
Q5: Are there any alternative solvents if my experimental system is intolerant to DMSO?
While DMSO is superior, other organic solvents can be used, although they generally yield lower stock concentrations.
-
Ethanol and Methanol: Nilotinib is sparingly soluble in ethanol and methanol.[2][3][6] These may be suitable for applications requiring lower concentrations.
-
Co-solvent Systems: A mixture of acetonitrile and water (1:1 v/v) has been successfully used as a solvent for analytical methods like UV-visible spectroscopy.[9]
Data Summary
Table 1: Solubility Profile of this compound
| Solvent/Medium | Reported Solubility | Reference(s) |
| Water | Practically Insoluble / Very Slightly Soluble | [5][6][10] |
| Aqueous Buffer (pH < 4.5) | Soluble to Slightly Soluble | [2][3] |
| Aqueous Buffer (pH ≥ 4.5) | Practically Insoluble | [2][3] |
| DMSO | 2 mg/mL to 100 mg/mL | [2][7] |
| Ethanol | Sparingly Soluble | [2][6] |
| Methanol | Sparingly Soluble | [2][6] |
| Acetonitrile | Very Slightly Soluble | [2][6] |
| Acetonitrile:Water (1:1) | Sufficient for 1 mg/mL stock | [9] |
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Max Concentration | Recommended Use | Key Considerations |
| DMSO | Up to 100 mg/mL | Primary choice for high-concentration stocks | Use fresh, anhydrous DMSO.[7] |
| Ethanol | Lower than DMSO | Alternative for DMSO-intolerant systems | Sparingly soluble.[2] |
| Methanol | Lower than DMSO | Alternative for DMSO-intolerant systems | Sparingly soluble.[2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 20 mM or 10 mg/mL).
-
Dissolve: Cap the vial tightly and vortex thoroughly. If needed, gently warm the solution (e.g., in a 37°C water bath) or place it in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[8]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[8]
Protocol 2: Diluting DMSO Stock into Aqueous Assay Buffer
-
Prepare Buffer: Bring your final aqueous assay buffer to the experimental temperature.
-
Calculate Volumes: Determine the volume of DMSO stock needed to achieve the final desired concentration of Nilotinib in your assay. Ensure the final DMSO concentration will be low (ideally <0.5%).
-
Perform Dilution:
-
Place the tube containing the aqueous buffer on a vortex mixer set to a medium-high speed.
-
While the buffer is actively mixing, pipette the required volume of the DMSO stock solution directly into the vortexing buffer.
-
Continue vortexing for an additional 10-15 seconds to ensure thorough mixing.
-
-
Final Check: Visually inspect the solution for any signs of precipitation or cloudiness before proceeding with the assay.
Mechanism of Action Visualization
Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of Philadelphia chromosome-positive chronic myelogenous leukemia (CML).[11] It binds to the ATP-binding site, locking the kinase in an inactive conformation and blocking downstream signaling that leads to cell proliferation.[5]
Caption: Simplified signaling pathway of Nilotinib's action.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN112294971B - Nilotinib compositions having improved solubility - Google Patents [patents.google.com]
- 5. medkoo.com [medkoo.com]
- 6. arasto.com [arasto.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. wjpls.org [wjpls.org]
- 10. US10301282B2 - Polymorphic form X of nilotinib dihydrochloride hydrate - Google Patents [patents.google.com]
- 11. medkoo.com [medkoo.com]
Technical Support Center: Analysis of Nilotinib Hydrochloride Dihydrate Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nilotinib hydrochloride dihydrate. The information herein is designed to assist in the identification and quantification of impurities during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with this compound?
A1: Impurities in this compound can originate from the manufacturing process (process-related impurities) or from the degradation of the active pharmaceutical ingredient (API) over time or under stress conditions (degradation products).[1][2] Common pharmacopeial and known impurities include:
-
Process-Related Impurities: These are intermediates or by-products from the synthetic route. Examples include Nilotinib Impurity A, B, C, and D.[2][3][4]
-
Degradation Products: These can form under conditions of stress such as acid or base hydrolysis, oxidation, heat, or light exposure.[2][5][6][7] For instance, Nilotinib is known to degrade in acidic, basic, and oxidative environments.[5][6][7]
-
Other Related Compounds: This category includes isomers and other structurally similar compounds.
Q2: Which analytical techniques are most suitable for identifying and quantifying Nilotinib impurities?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for the separation and quantification of Nilotinib and its impurities.[2][8][9][10] These methods offer high resolution and sensitivity. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is invaluable for the structural elucidation and confirmation of unknown impurities.[2]
Q3: My chromatogram shows poor resolution between Nilotinib and a known impurity. What can I do?
A3: Poor resolution can be addressed by systematically optimizing your chromatographic conditions. Consider the following adjustments:
-
Mobile Phase Composition: Modifying the ratio of the organic and aqueous phases of your mobile phase can significantly impact selectivity and resolution.
-
pH of the Aqueous Phase: Adjusting the pH can alter the ionization state of Nilotinib and its impurities, thereby affecting their retention and separation.
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., a different C18 phase or a phenyl-hexyl column) can provide alternative selectivity.
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.
-
Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.
Q4: I am observing a new, unidentified peak in my stability samples. How should I proceed with its identification?
A4: The appearance of a new peak in stability studies suggests the formation of a degradation product. A systematic approach to identification is recommended:
-
Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, light) to see if the unknown peak is generated under specific conditions. This can provide clues about its chemical nature.[5][6][7]
-
LC-MS Analysis: The most powerful tool for this purpose is Liquid Chromatography-Mass Spectrometry. It will provide the mass-to-charge ratio (m/z) of the impurity, which is a critical piece of information for determining its molecular weight and elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): For a more definitive identification, HRMS can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.[5][6][7]
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can be used for complete structural elucidation.[5][6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound impurities.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Peaks in Chromatogram | 1. Sample Contamination2. Mobile Phase Contamination3. Formation of Degradation Products | 1. Prepare fresh samples and standards.2. Use fresh, high-purity solvents for the mobile phase.3. Investigate sample handling and storage conditions. If degradation is suspected, proceed with identification as outlined in FAQ Q4. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload2. Incompatible Sample Solvent3. Column Degradation4. Secondary Interactions with Stationary Phase | 1. Reduce the injection volume or sample concentration.2. Dissolve the sample in the mobile phase or a weaker solvent.3. Replace the column with a new one.4. Adjust the mobile phase pH or add a competing amine to reduce tailing of basic compounds. |
| Inconsistent Retention Times | 1. Fluctuations in Mobile Phase Composition2. Unstable Column Temperature3. Air Bubbles in the Pump4. Column Equilibration Issues | 1. Ensure proper mixing and degassing of the mobile phase.2. Use a column oven to maintain a constant temperature.3. Degas the mobile phase and prime the pump.4. Ensure the column is adequately equilibrated with the mobile phase before injection. |
| Low Signal Intensity or Sensitivity | 1. Incorrect Detection Wavelength2. Low Sample Concentration3. Detector Malfunction4. Sample Degradation | 1. Verify the detection wavelength is appropriate for Nilotinib and its impurities (e.g., around 250-260 nm).[8][10]2. Increase the sample concentration if possible.3. Check the detector lamp and perform diagnostic tests.4. Ensure proper sample storage and handling. |
Quantitative Data Summary
The following table summarizes known impurities of Nilotinib with their respective molecular information.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Nilotinib | 641571-10-0 | C₂₈H₂₂F₃N₇O | 529.52 |
| Nilotinib Impurity A | 641571-11-1 | C₁₁H₁₀F₃N₃ | 241.21[11] |
| Nilotinib Impurity B | 18595-18-1 | C₉H₁₁NO₂ | 165.19 |
| Nilotinib Impurity C | 2458-12-0 | C₈H₉NO₂ | 151.16 |
| Nilotinib Impurity D | 641569-94-0 | - | - |
| Nilotinib Impurity F | 2119583-24-1 | - | - |
| Nilotinib Impurity H (Freebase) | 641571-15-5 | C₂₈H₂₂F₃N₇O | 529.52[11] |
| Acid Degradation Product (DP-1) | - | C₁₇H₁₄N₄O₂ | 306.11[5][6][7] |
| Base Degradation Product (DP-2) | - | C₁₁H₁₀F₃N₃ | 241.08[5][6][7] |
| Oxidative Degradation Product (DP-3) | - | C₂₈H₂₂F₃N₇O₂ | 545.18[5][6][7] |
Note: Information for some impurities may not be publicly available.
Experimental Protocols
General UPLC Method for Impurity Profiling
This protocol is a representative method for the separation of Nilotinib and its related impurities. Method validation according to ICH guidelines is essential.[8][9]
-
Column: Shim-pack XR-ODS II, 75 mm x 3.0 mm, 1.8 µm particle size.[8][9]
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., buffer) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 0.6 mL/min.[8]
-
Detection Wavelength: 260 nm.[8]
-
Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1.0 mg/mL.[8] The solution should then be filtered through a 0.45 µm filter.[8]
LC-MS Method for Genotoxic Impurity Determination
This method is suitable for the detection and quantification of potential genotoxic impurities at low levels.
-
Column: Zorbax SB C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 2.0 mL of acetic acid in 2000 mL of water.
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 1.3 mL/min.
-
Injection Volume: 50.0 µL.
-
Sample Preparation: A test solution can be prepared by dissolving 100.00 mg of the Nilotinib test sample into a 10.0 mL volumetric flask, adding 6.00 mL of N,N-Dimethyl Acetamide, and diluting with a suitable diluent.
Visualizations
Caption: Workflow for Nilotinib Impurity Analysis.
Caption: Troubleshooting Decision Tree for HPLC/UPLC.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. Nilotinib impurity A EP Reference Standard CAS 641571-11-1 Sigma Aldrich [sigmaaldrich.com]
- 4. Nilotinib impurity B EP Reference Standard CAS 18595-18-1 Sigma Aldrich [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. FORCED DEGRADATION STUDIES OF NILOTINIB HYDROCHLORIDE: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. [PDF] A validated stability-indicative UPLC method for nilotinib hydrochloride for the determination of process-related and degradation impurities. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Managing Cross-Reactivity of Nilotinib Hydrochloride Dihydrate in Kinase Panels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cross-reactivity of Nilotinib hydrochloride dihydrate in kinase profiling studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vitro and cell-based assays.
Introduction
Nilotinib is a potent second-generation tyrosine kinase inhibitor (TKI) designed to target the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[1][2] While highly effective against its primary target, like many kinase inhibitors, Nilotinib exhibits a degree of cross-reactivity, binding to and inhibiting other kinases. This off-target activity can lead to unexpected experimental results and potential side effects in clinical applications.[3][4] Understanding and managing this cross-reactivity is crucial for accurate interpretation of experimental data and for the development of more selective kinase inhibitors.
This guide will help you navigate the complexities of Nilotinib's kinase selectivity profile, offering practical advice for designing experiments, troubleshooting anomalous data, and validating your findings.
Frequently Asked Questions (FAQs)
Q1: What is the known kinase selectivity profile of Nilotinib?
A1: Nilotinib is a potent inhibitor of BCR-ABL, but it also demonstrates significant activity against other kinases. The established rank order of inhibitory potency is generally considered to be DDR-1 > DDR-2 > BCR-Abl > PDGFRα/β > KIT > CSF-1R.[5] Additionally, it has been found to bind to MAPK11 (p38β), MAPK12 (p38α), and ZAK with very high affinity.[5]
Q2: Which kinases are most frequently observed as off-targets for Nilotinib?
A2: The most clinically relevant off-targets for Nilotinib include c-KIT, platelet-derived growth factor receptors (PDGFRα and PDGFRβ), and discoidin domain receptor 1 (DDR1).[1][5] Inhibition of these kinases can contribute to both therapeutic effects in other diseases and potential side effects.
Q3: How can I differentiate between on-target (BCR-ABL) and off-target effects in my cellular assays?
A3: Differentiating on-target from off-target effects is a critical step. Here are a few strategies:
-
Use of control cell lines: Compare the effects of Nilotinib on cells expressing BCR-ABL with those that do not.
-
Dose-response analysis: On-target effects should typically occur at lower concentrations of Nilotinib than off-target effects.
-
Rescue experiments: If an off-target effect is suspected, try to "rescue" the phenotype by activating the downstream pathway of the putative off-target kinase.
-
Use of structurally unrelated inhibitors: Employ a different inhibitor with a distinct chemical scaffold that targets the same primary kinase (BCR-ABL) to see if the observed phenotype is recapitulated.
Q4: What are the recommended secondary screening assays to confirm Nilotinib's activity and selectivity?
A4: Secondary assays are essential for validating initial screening hits. Recommended approaches include:
-
Biochemical IC50 determination: Perform detailed dose-response curves to accurately determine the half-maximal inhibitory concentration (IC50) for both on-target and potential off-target kinases.
-
Cellular target engagement assays: Techniques like cellular thermal shift assay (CETSA) or NanoBRET can confirm that Nilotinib is binding to the intended target within a cellular context.
-
Downstream signaling analysis: Use Western blotting to assess the phosphorylation status of known substrates of the target kinase and key off-targets. For BCR-ABL, monitoring the phosphorylation of CRKL is a common method.[6][7]
Q5: Are there any known inactive kinases that can serve as negative controls for Nilotinib?
A5: While a universally "inactive" kinase for all inhibitors doesn't exist, Src family kinases are generally considered to be poorly inhibited by Nilotinib and can often be used as negative controls in selectivity panels.[2] However, it is always best to confirm the lack of inhibition in your specific assay system.
Data Presentation: Nilotinib Kinase Inhibition Profile
The following table summarizes the inhibitory activity of Nilotinib against its primary target and a selection of key off-target kinases. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| Primary Target | |||
| BCR-ABL (wild-type) | 15 - 30 | Recombinant Kinase Assay / Cellular | [2] |
| Key Off-Targets | |||
| c-KIT | 210 | Recombinant Kinase Assay | |
| PDGFRα | 69 | Recombinant Kinase Assay | |
| PDGFRβ | 69 | Recombinant Kinase Assay | |
| DDR1 | 3.7 | Recombinant Kinase Assay | |
| CSF-1R | 125 - 250 | Recombinant Kinase Assay | |
| BCR-ABL Mutants | |||
| M244V | < 70 | Cellular Assay | [2] |
| G250E | < 70 | Cellular Assay | [2] |
| Q252H | < 70 | Cellular Assay | [2] |
| Y253F | < 200 | Cellular Assay | [2] |
| E255K | < 200 | Cellular Assay | [2] |
| T315I | > 2000 | Cellular Assay | [2] |
| F317L | < 70 | Cellular Assay | [2] |
| M351T | < 70 | Cellular Assay | [2] |
| F359V | < 200 | Cellular Assay | [2] |
Experimental Protocols
Biochemical Kinase Assay: Radiometric [33P]-ATP Filter Binding Assay
This protocol provides a method for determining the in vitro potency of Nilotinib against a purified kinase.
Materials:
-
Purified kinase of interest
-
Kinase-specific peptide substrate
-
This compound
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP (unlabeled)
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Microplate scintillator
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of Nilotinib in DMSO.
-
In a microplate, add the diluted Nilotinib or DMSO (vehicle control).
-
Add the kinase and its specific peptide substrate to each well.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of wash buffer.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and add a microplate scintillator to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each Nilotinib concentration and determine the IC50 value using a suitable data analysis software.
Cellular Assay: Western Blot for Phospho-CRKL
This protocol describes how to assess the in-cell activity of Nilotinib by measuring the phosphorylation of CRKL, a direct substrate of BCR-ABL.[6][7]
Materials:
-
CML cell line (e.g., K562)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CRKL and anti-total-CRKL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed CML cells in a multi-well plate and allow them to attach or acclimate.
-
Treat the cells with a range of Nilotinib concentrations for a specified time (e.g., 2-4 hours). Include a DMSO-treated vehicle control.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-CRKL primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-CRKL antibody.
-
Quantify the band intensities to determine the dose-dependent inhibition of CRKL phosphorylation.
Troubleshooting Guides
Problem 1: Unexpected Cellular Phenotype with Nilotinib Treatment
Symptoms:
-
Observation of a cellular effect (e.g., apoptosis, differentiation) that is not consistent with the known function of the primary target (BCR-ABL).
-
The effect is seen at higher concentrations of Nilotinib than required for BCR-ABL inhibition.
Possible Cause:
-
This is a classic sign of an off-target effect. Nilotinib may be inhibiting another kinase that plays a role in the observed phenotype. For example, Nilotinib is known to inhibit c-KIT and PDGFR, which are involved in various cellular processes.
Solutions:
-
Confirm with a structurally different BCR-ABL inhibitor: Treat cells with another BCR-ABL inhibitor (e.g., Dasatinib, which has a different off-target profile) to see if the same phenotype is observed. If not, the effect is likely off-target.
-
Perform a kinome-wide screen: Use a broad kinase panel to identify other potential targets of Nilotinib at the concentrations causing the phenotype.
-
Knockdown/knockout of suspected off-targets: Use siRNA or CRISPR to reduce the expression of suspected off-target kinases and see if the Nilotinib-induced phenotype is diminished.
-
Consult the literature for known off-targets: Review publications that have profiled Nilotinib's selectivity to identify potential candidates for the observed off-target effect.[5]
Problem 2: High Background or False Positives in a Biochemical Kinase Screen
Symptoms:
-
High signal in the "no enzyme" or "max inhibition" control wells.
-
A large number of "hits" that are not dose-dependent.
Possible Cause:
-
Compound interference: Nilotinib, like other small molecules, can interfere with certain assay formats (e.g., fluorescence-based assays).
-
Non-specific inhibition: At high concentrations, some compounds can inhibit kinases non-specifically, for example, by forming aggregates.
-
Contaminated reagents: Impurities in ATP or substrates can lead to inconsistent results.
Solutions:
-
Run a counter-screen: Test Nilotinib in the assay in the absence of the kinase to check for direct interference with the detection reagents.
-
Use a different assay format: If interference is suspected, switch to an orthogonal assay technology (e.g., from a fluorescence-based assay to a radiometric assay).
-
Check for compound aggregation: Use dynamic light scattering or other methods to assess if Nilotinib is forming aggregates at the concentrations used in the assay.
-
Ensure reagent quality: Use high-purity ATP and substrates.
Problem 3: Discrepancy Between Biochemical and Cellular Assay Results
Symptoms:
-
Nilotinib shows high potency against a kinase in a biochemical assay, but much lower potency in a cell-based assay.
Possible Causes:
-
Cell permeability: Nilotinib may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux pumps: The compound may be actively transported out of the cell by efflux pumps like ABCB1.
-
High intracellular ATP concentration: The high concentration of ATP in cells (millimolar range) can compete with ATP-competitive inhibitors like Nilotinib, leading to a rightward shift in the IC50 value.
-
Plasma protein binding: In vivo, Nilotinib is highly protein-bound, which can reduce its free concentration available to inhibit the target.
Solutions:
-
Measure intracellular compound concentration: Use LC-MS/MS to determine the concentration of Nilotinib inside the cells.
-
Use efflux pump inhibitors: Co-treat cells with known inhibitors of efflux pumps to see if the potency of Nilotinib increases.
-
Use cell-based target engagement assays: Employ techniques like CETSA to confirm that Nilotinib is binding to its target inside the cell.
-
Adjust biochemical assay conditions: Perform the in vitro kinase assay at a higher, more physiologically relevant ATP concentration (e.g., 1 mM) to better mimic the cellular environment.
Visualizations
Caption: Nilotinib's primary and off-target signaling pathways.
Caption: Workflow for assessing kinase inhibitor cross-reactivity.
Caption: Troubleshooting logic for unexpected results with Nilotinib.
References
- 1. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse events associated with nilotinib in chronic myeloid leukemia: mechanisms and management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nilotinib hampers the proliferation and function of CD8+ T lymphocytes through inhibition of T cell receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extended kinase profile and properties of the protein kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-CRKL monitoring for the assessment of BCR-ABL activity in imatinib-resistant chronic myeloid leukemia or Ph+ acute lymphoblastic leukemia patients treated with nilotinib | Haematologica [haematologica.org]
- 7. researchgate.net [researchgate.net]
Strategies to reduce Nilotinib hydrochloride dihydrate-induced cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with strategies and resources to reduce Nilotinib hydrochloride dihydrate-induced cytotoxicity in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions encountered when working with Nilotinib and aiming to minimize its off-target effects on non-cancerous cells.
Q1: We are observing significant cytotoxicity in our normal cell line (e.g., HUVECs, cardiomyocytes) at concentrations intended to be selective for cancer cells. What are the recommended strategies to reduce this off-target toxicity?
A1: Nilotinib can exhibit cytotoxicity in normal cells, particularly endothelial cells and cardiomyocytes, at concentrations close to its effective dose in cancer cells. Here are several strategies to mitigate this:
-
Dose Optimization: Carefully titrate the Nilotinib concentration to find the optimal therapeutic window that maximizes cancer cell death while minimizing toxicity to normal cells. As shown in Table 1, the IC50 for Nilotinib in various normal human endothelial cell lines is in the range of 0.5-1 µM.[1] Consider using a lower concentration for a longer duration.
-
Co-administration of Protective Agents: The use of antioxidants can help alleviate Nilotinib-induced oxidative stress, a key mechanism of its cytotoxicity.[2][3] N-acetyl-L-cysteine (NAC) and Resveratrol have shown potential in reducing reactive oxygen species (ROS) and subsequent cell death.[2][3]
-
Serum Concentration in Media: Ensure consistent and appropriate serum concentrations in your cell culture media, as variations can affect drug availability and cellular response.
-
Novel Drug Delivery Systems: While more complex to implement, encapsulating Nilotinib in liposomes or other nanoparticles can improve its therapeutic index by altering its pharmacokinetic and pharmacodynamic properties, potentially reducing off-target effects.
Q2: Our results from cytotoxicity assays (e.g., MTT, WST-1) are inconsistent when evaluating Nilotinib's effects. What could be the cause?
A2: Inconsistent results in cytotoxicity assays can arise from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over- or under-confluency can significantly impact cellular metabolism and drug response.
-
Drug Solubility and Stability: this compound has specific solubility characteristics. Ensure it is fully dissolved in the recommended solvent (e.g., DMSO) and then further diluted in culture medium to the final concentration immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.
-
Incubation Time: The duration of drug exposure is critical. For endpoint assays like MTT, ensure that the incubation time is consistent across all experiments.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, compounds that alter cellular redox state can affect the reduction of MTT tetrazolium salt. It is advisable to run parallel controls, including vehicle-only controls and positive controls for cytotoxicity.
Q3: We suspect oxidative stress is a primary driver of Nilotinib's toxicity in our normal cells. How can we confirm this and what are the potential interventions?
A3: To confirm the role of oxidative stress, you can measure the levels of intracellular reactive oxygen species (ROS) using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). An increase in fluorescence upon Nilotinib treatment would indicate elevated ROS levels.
-
Experimental Confirmation: A detailed protocol for measuring ROS using DCFH-DA is provided in the "Experimental Protocols" section.
-
Interventions: As mentioned in A1, co-treatment with antioxidants such as N-acetyl-L-cysteine (NAC) or Resveratrol can be effective.[2][3] When ROS production is confirmed, you can assess the protective effect of these agents by co-incubating them with Nilotinib and then measuring cell viability and ROS levels.
Q4: What are the known off-target signaling pathways affected by Nilotinib in normal cells that could explain the observed cytotoxicity?
A4: Nilotinib's off-target effects are mediated by its interaction with several kinases beyond its primary target, BCR-ABL. In normal cells, key affected pathways include:
-
In Endothelial Cells: Nilotinib has been shown to upregulate the expression of pro-atherogenic adhesion molecules such as ICAM-1, VCAM-1, and E-selectin.[4] It also suppresses endothelial cell proliferation and migration by inhibiting kinases like TEK, ABL-2, JAK1, and MAP kinases.[4]
-
In Cardiomyocytes: Nilotinib can induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors like Apoptosis-Inducing Factor (AIF), which then translocates to the nucleus to mediate cell death.[5] It is also known to inhibit hERG potassium channels, which can lead to cardiotoxicity.[6]
-
General Mechanisms: Nilotinib can induce endoplasmic reticulum (ER) stress and autophagy in various cell types. While autophagy can be a survival mechanism, excessive or prolonged autophagy can lead to cell death.
Diagrams illustrating these pathways are provided in the "Signaling Pathways and Experimental Workflows" section.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on Nilotinib's effects on normal cells.
Table 1: IC50 Values of Nilotinib in Normal Human Endothelial Cells
| Cell Line | IC50 (µM) | Assay | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | ~0.5 - 1.0 | ³H-thymidine uptake | [1] |
| Human Microvascular Endothelial Cell Line (HMEC-1) | ~0.5 - 1.0 | ³H-thymidine uptake | [1] |
| Human Coronary Artery Endothelial Cells (HCAEC) | ~0.5 - 1.0 | ³H-thymidine uptake | [1] |
Table 2: Effect of Nilotinib on Pro-Atherogenic Adhesion Molecule Expression in HUVECs
| Adhesion Molecule | Treatment | Fold Change (mRNA level) | Reference |
| ICAM-1 | Nilotinib (5 µM) | Increased | [4] |
| VCAM-1 | Nilotinib (5 µM) | Increased | [4] |
| E-selectin | Nilotinib (5 µM) | Increased | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess Nilotinib-induced cytotoxicity and the efficacy of protective strategies.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures.[7][8][9][10][11]
Objective: To determine the cytotoxicity of Nilotinib by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
Normal human cell line of interest (e.g., HUVECs)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Nilotinib in complete culture medium from a concentrated stock solution (dissolved in DMSO). The final DMSO concentration in the wells should be less than 0.1%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of Nilotinib. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol is based on standard DCFH-DA assay procedures.[2][12][13][14]
Objective: To quantify the levels of intracellular ROS in response to Nilotinib treatment.
Materials:
-
24-well or 96-well black, clear-bottom cell culture plates
-
Normal human cell line of interest
-
Complete cell culture medium (phenol red-free for final reading)
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., H₂O₂)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom plate at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of Nilotinib for the desired time period (e.g., 1-6 hours). Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 30 minutes).
-
DCFH-DA Loading: Prepare a 10 µM working solution of DCFH-DA in serum-free medium. Remove the drug-containing medium from the cells and wash once with warm PBS. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS or phenol red-free medium to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold change in ROS production.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol follows standard procedures for apoptosis detection.[15][16][17]
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after Nilotinib treatment.
Materials:
-
6-well cell culture plates
-
Normal human cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Nilotinib for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Signaling Pathways and Experimental Workflows
This section provides visual representations of key signaling pathways and experimental workflows using the DOT language for Graphviz.
Diagram 1: Nilotinib-Induced Endothelial Cell Dysfunction
Caption: Nilotinib's off-target effects on endothelial cells.
Diagram 2: Nilotinib-Induced Cardiotoxicity via Mitochondrial Pathway
Caption: Mitochondrial pathway of Nilotinib-induced cardiotoxicity.
Diagram 3: Experimental Workflow for Assessing Protective Agents
References
- 1. researchgate.net [researchgate.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Effects of antioxidants on apoptosis induced by dasatinib and nilotinib in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nilotinib-induced vasculopathy: identification of vascular endothelial cells as a primary target site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cardiotoxicity of tyrosine kinase inhibitors in chronic myelogenous leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. scispace.com [scispace.com]
Validation & Comparative
An In Vitro Comparison of Nilotinib Hydrochloride Dihydrate and Dasatinib in Targeting BCR-ABL
A Head-to-Head Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two second-generation tyrosine kinase inhibitors (TKIs), nilotinib hydrochloride dihydrate and dasatinib, widely used in the treatment of Chronic Myeloid Leukemia (CML). This analysis focuses on their differential inhibitory activities against wild-type and mutated forms of the BCR-ABL oncoprotein, their kinase selectivity profiles, and the experimental methodologies used for their evaluation.
Executive Summary
Nilotinib and dasatinib were developed to overcome imatinib resistance in CML.[1] In vitro studies demonstrate that both compounds are significantly more potent than imatinib. Dasatinib generally exhibits higher potency against the wild-type BCR-ABL kinase, while both drugs show efficacy against a range of imatinib-resistant mutations, with the notable exception of the T315I mutation.[2] Their distinct mechanisms of action, with nilotinib binding to the inactive conformation and dasatinib to the active conformation of the ABL kinase domain, contribute to their differential activity against various mutations and their unique off-target profiles.[2][3] Dasatinib displays a broader kinase inhibition profile, which includes the SRC family of kinases, a feature not shared by the more selective nilotinib.[4]
Comparative Efficacy Against BCR-ABL: IC50 Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro IC50 values for nilotinib and dasatinib against wild-type BCR-ABL and a panel of clinically relevant mutations.
| BCR-ABL Status | Nilotinib IC50 (nM) | Dasatinib IC50 (nM) | Reference |
| Wild-Type | ~7.0 | ~0.5 | [5] |
| G250E | 25 | 3.2 | [6] |
| Y253H | 408 | 10 | [6] |
| E255K | 111 | 2.9 | [6] |
| E255V | 240 | 3.0 | [6] |
| V299L | 22 | 16 | [6] |
| T315I | >10,000 | >1,000 | [6] |
| F317L | 23 | 1.8 | [6] |
| M351T | 19 | 2.8 | [6] |
| F359V | 134 | 12 | [6] |
Off-Target Kinase Profiles
The kinase selectivity of TKIs influences their therapeutic window and side-effect profile. Chemical proteomic studies have revealed distinct off-target profiles for nilotinib and dasatinib.[4]
| Kinase Target Family | Nilotinib | Dasatinib | Reference |
| Primary Targets | BCR-ABL, KIT, PDGFRα/β, DDR1, NQO2 | BCR-ABL, SRC family (SRC, LCK, FYN, YES), c-KIT, PDGFRβ, ephrin receptors | [4][7] |
| Kinase Selectivity | Narrow | Broad | [2] |
Signaling Pathway Inhibition
Nilotinib and dasatinib both target the constitutively active BCR-ABL kinase, which drives the proliferation and survival of CML cells through the activation of several downstream signaling pathways. The diagram below illustrates the central role of BCR-ABL and the points of inhibition by these TKIs.
Caption: Inhibition of BCR-ABL by Nilotinib and Dasatinib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for key assays used to compare nilotinib and dasatinib.
BCR-ABL Kinase Activity Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the BCR-ABL kinase.
-
Reagents and Materials : Recombinant ABL kinase, substrate peptide (e.g., Abltide), ATP, kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ADP-Glo™ Kinase Assay kit (Promega).[8]
-
Procedure :
-
In a 384-well plate, add 1 µl of the TKI (nilotinib or dasatinib) at various concentrations or a vehicle control (DMSO).[8]
-
Add 2 µl of recombinant ABL enzyme.[8]
-
Add 2 µl of a substrate/ATP mix (e.g., 0.2µg/µl Abltide and 5µM ATP).[8]
-
Incubate at room temperature for 60 minutes.[8]
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[8]
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[8]
-
Measure luminescence using a plate reader. The signal correlates with the amount of ADP produced and thus the kinase activity.[8]
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of the TKIs on the metabolic activity of CML cell lines, which is an indicator of cell viability and proliferation.
-
Cell Line : K562 (a human CML cell line expressing BCR-ABL).[9]
-
Reagents and Materials : K562 cells, RPMI-1640 medium with 10% FBS, 96-well plates, MTT solution (5 mg/ml in PBS), DMSO.[9][10]
-
Procedure :
-
Seed K562 cells in a 96-well plate at a density of approximately 3,000 cells per well.[9]
-
Treat the cells with varying concentrations of nilotinib or dasatinib and incubate for 48 hours.[9]
-
Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the supernatant.[9]
-
Add 150 µl of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis in CML cells following treatment with TKIs.
-
Cell Line : CML cell line of choice.
-
Reagents and Materials : Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI), binding buffer, flow cytometer.[11]
-
Procedure :
-
Treat cells with nilotinib or dasatinib for the desired time period.
-
Harvest approximately 1 x 10^6 cells and wash twice with cold PBS.[11]
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI to 100 µl of the cell suspension.[12]
-
Incubate for 15 minutes at room temperature in the dark.[12]
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic.[11]
-
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro comparison of nilotinib and dasatinib.
References
- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory Practice Guidelines for Detecting and Reporting BCR-ABL Drug Resistance Mutations in Chronic Myelogenous Leukemia and Acute Lymphoblastic Leukemia: A Report of the Association for Molecular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of ABL1 by tyrosine kinase inhibitors leads to a downregulation of MLH1 by Hsp70-mediated lysosomal protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. MTT assay [bio-protocol.org]
- 10. researchhub.com [researchhub.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to the Cross-Reactivity of Nilotinib Hydrochloride Dihydrate with other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of Nilotinib hydrochloride dihydrate with other prominent tyrosine kinase inhibitors (TKIs), primarily Imatinib and Dasatinib. The information presented is supported by experimental data to assist researchers in understanding the selectivity of Nilotinib and its potential for off-target effects and cross-resistance.
Executive Summary
Nilotinib is a potent second-generation TKI designed to inhibit the BCR-ABL kinase, including many imatinib-resistant mutants.[1] Beyond BCR-ABL, Nilotinib exhibits inhibitory activity against other kinases, notably c-KIT, Platelet-Derived Growth Factor Receptors (PDGFRs), and Discoidin Domain Receptors (DDRs).[1][2] Its cross-reactivity profile is distinct from that of Imatinib and the broader-spectrum inhibitor, Dasatinib. Understanding these differences is crucial for predicting efficacy, managing off-target toxicities, and overcoming resistance in clinical and preclinical settings.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Nilotinib, Imatinib, and Dasatinib against a panel of wild-type and mutant kinases, providing a quantitative comparison of their cross-reactivity.
Table 1: IC50 Values (nM) against BCR-ABL and Imatinib-Resistant Mutants
| Target | Nilotinib (nM) | Imatinib (nM) | Dasatinib (nM) |
| Wild-Type ABL | 20 - 30 | 250 - 600 | 0.6 - 1.1 |
| G250E | 23 | 1,375 | 1.1 |
| Q252H | 31 | 3,000 | 1.2 |
| Y253F | 24 | 1,500 | 1.0 |
| Y253H | 375 | >10,000 | 1.1 |
| E255K | 26 | 5,000 | 2.5 |
| E255V | 150 | >10,000 | 2.9 |
| V299L | 25 | 1,500 | 1.5 |
| F317L | 20 | 1,500 | 15 |
| M351T | 19 | 500 | 1.2 |
| F359V | 125 | 5,000 | 2.5 |
| T315I | >30,000 | >30,000 | >10,000 |
Data compiled from multiple sources. Actual values may vary based on assay conditions.
Table 2: IC50 Values (nM) against Other Key Kinases
| Target | Nilotinib (nM) | Imatinib (nM) | Dasatinib (nM) |
| c-KIT | 98 - 160 | 100 - 200 | 10 - 20 |
| PDGFRα | 60 - 100 | 100 - 200 | 28 |
| PDGFRβ | 58 - 100 | 100 - 600 | 15 |
| DDR1 | 0.8 | >10,000 | 0.5 |
| DDR2 | 1.6 | >10,000 | 1.3 |
| SRC | 4,600 | >10,000 | 12 |
| LCK | 5,200 | >10,000 | 22 |
| LYN | 2,700 | >10,000 | 3 |
Data compiled from multiple sources. Actual values may vary based on assay conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of TKI cross-reactivity are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This biochemical assay quantifies the ability of an inhibitor to prevent the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
[γ-33P]ATP
-
ATP
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and other TKIs in the kinase assay buffer.
-
In a 96-well plate, add the recombinant kinase and the kinase-specific substrate to each well.
-
Add the serially diluted TKIs to the wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each TKI concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Kinase Phosphorylation Assay (Western Blot)
This assay assesses the inhibitory effect of a TKI on the phosphorylation of its target kinase within a cellular context.
Materials:
-
Cell line expressing the target kinase (e.g., K562 for BCR-ABL)
-
Cell culture medium and supplements
-
This compound and other TKIs
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the TKIs for a specified duration (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated form of the target kinase overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the target kinase to normalize for protein loading.
-
Quantify the band intensities and calculate the inhibition of phosphorylation at each TKI concentration to determine the cellular IC50.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the effect of TKI treatment on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
This compound and other TKIs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of the TKIs.
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[3]
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by Nilotinib and highlight points of potential cross-reactivity with other TKIs.
Caption: TKI targets and downstream pathways.
Experimental Workflow Diagram
This diagram outlines a typical workflow for assessing the cross-reactivity of a novel TKI.
Caption: Preclinical workflow for TKI cross-reactivity.
Conclusion
Nilotinib demonstrates a distinct cross-reactivity profile compared to Imatinib and Dasatinib. While highly potent against BCR-ABL and its mutants, it also effectively inhibits c-KIT, PDGFR, and DDR kinases. Notably, Nilotinib shows significantly less activity against SRC family kinases compared to Dasatinib. This selective profile may translate to a different spectrum of clinical efficacy and adverse events. The provided experimental protocols and workflows offer a framework for researchers to further investigate the cross-reactivity of Nilotinib and other TKIs, contributing to the development of more targeted and effective cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of PKC412, nilotinib and imatinib against GIST-associated PDGFRA mutants with differential imatinib sensitivity: Mutant PDGFRA: PKC412, nilotinib, imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Nilotinib vs. Imatinib: A Comparative Guide to In Vitro Potency Against Bcr-Abl Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of nilotinib and imatinib, two prominent tyrosine kinase inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML). The development of resistance to imatinib, often mediated by point mutations in the Bcr-Abl kinase domain, has necessitated the development of second-generation TKIs like nilotinib. This document summarizes key experimental data, details the methodologies used in these studies, and provides visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Potency (IC50)
The following table summarizes the 50% inhibitory concentrations (IC50) of nilotinib and imatinib against wild-type Bcr-Abl and a panel of clinically relevant Bcr-Abl mutants. The data clearly demonstrates that nilotinib is significantly more potent than imatinib against wild-type Bcr-Abl and retains activity against a majority of imatinib-resistant mutants.[1][2][3][4] It is noteworthy that neither drug is effective against the T315I mutation.[1]
| Bcr-Abl Mutant | Nilotinib IC50 (nM) | Imatinib IC50 (nM) | Fold Difference (Imatinib/Nilotinib) |
| Wild-type | <30 | 100-500 | >3-17 |
| G250E | ~70 | >1000 | >14 |
| Q252H | ~70 | >1000 | >14 |
| Y253F | ~200 | >1000 | >5 |
| Y253H | ~450 | >3000 | >6.7 |
| E255K | ~200 | >3000 | >15 |
| E255V | ~450 | >3000 | >6.7 |
| T315I | >2000 | >3000 | - |
| M351T | ~70 | ~500 | ~7.1 |
| F359V | ~200 | >1000 | >5 |
Note: IC50 values are approximate and can vary between different studies and experimental conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Experimental Protocols
The in vitro potency of nilotinib and imatinib is typically determined using cell-based assays that measure the inhibition of Bcr-Abl kinase activity or the proliferation of Bcr-Abl-expressing cells.
Cell-Based Bcr-Abl Kinase Inhibition Assay
This assay measures the direct inhibition of Bcr-Abl kinase activity within a cellular context.
1. Cell Culture and Treatment:
- Leukemic cell lines endogenously expressing Bcr-Abl (e.g., K562) or engineered cell lines (e.g., Ba/F3) expressing wild-type or mutant Bcr-Abl are cultured under standard conditions.[5]
- Cells are seeded in 96-well plates and treated with a serial dilution of the tyrosine kinase inhibitor (nilotinib or imatinib) for a specified period (e.g., 1-2 hours).[6]
2. Introduction of a Substrate:
- A cell-penetrating peptide substrate for Bcr-Abl, often tagged with biotin, is added to the wells.[5] This peptide is specifically phosphorylated by active Bcr-Abl within the cells.
3. Cell Lysis and Substrate Capture:
- Following incubation, the cells are lysed to release the intracellular contents.[5]
- The cell lysate is then transferred to a streptavidin-coated plate, where the biotinylated substrate is captured.[5]
4. Detection of Phosphorylation:
- The amount of phosphorylated substrate is quantified using an anti-phosphotyrosine antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).[7]
- A colorimetric or fluorescent signal is generated, and the intensity is proportional to the Bcr-Abl kinase activity.
5. Data Analysis:
- The signal intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.[8]
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitors on the viability and proliferation of Bcr-Abl dependent cells.
1. Cell Seeding and Treatment:
- Bcr-Abl expressing cells are seeded in 96-well plates and treated with a range of concentrations of nilotinib or imatinib.
2. Incubation:
- The cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
3. Viability Assessment:
- A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent cell viability reagent (e.g., CellTiter-Glo®) is added to the wells.
- Viable cells metabolize the reagent, producing a detectable colorimetric or luminescent signal.
4. Data Analysis:
- The signal is measured using a plate reader, and the percentage of viable cells is calculated relative to untreated controls.
- The IC50 value, representing the concentration of the inhibitor that reduces cell proliferation by 50%, is determined by plotting cell viability against inhibitor concentration.
Mandatory Visualization
Caption: Bcr-Abl Signaling Pathway and TKI Inhibition.
Caption: Experimental Workflow for TKI Potency Assay.
References
- 1. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Nilotinib Hydrochloride Dihydrate Polymorphic Forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the various polymorphic forms of Nilotinib hydrochloride, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). Understanding the physicochemical properties of different polymorphic forms is critical for drug development, as these variations can significantly impact the drug's stability, solubility, and bioavailability. This document summarizes key experimental data to aid in the selection and characterization of Nilotinib hydrochloride polymorphs for research and formulation development.
Physicochemical Characterization of Nilotinib Hydrochloride Polymorphs
The solid-state properties of Nilotinib hydrochloride have been extensively studied, revealing the existence of multiple polymorphic and pseudopolymorphic forms. These forms are primarily characterized by their unique crystal lattices, which result in different physical properties. The most commonly cited forms include the monohydrate and dihydrate, as well as various anhydrous crystalline forms often designated by letters (e.g., Form A, Form B) or alphanumeric codes (e.g., T-forms, R-forms).
Below is a comparative summary of the key characterization data for several identified polymorphic forms of Nilotinib hydrochloride.
Table 1: Comparative Powder X-Ray Diffraction (PXRD) Data of Selected Nilotinib Hydrochloride Polymorphs
| Polymorphic Form | Characteristic 2θ Peaks (±0.2°) | Reference |
| Monohydrate | 7.4, 9.4, 11.6, 12.1, 15.8, 19.3, 22.1, 24.1, 25.7 | [1] |
| Dihydrate | 7.18, 14.32, 23.34, 27.62 | |
| Form A (Dihydrate) | 8.5, 11.0, 11.5, 18.8, 19.2, 20.8, 22.1, 26.0 | [2][3] |
| Form B (Monohydrate) | Believed to be the most stable form. | [2] |
| Form T2 | 7.1, 8.7, 11.5, 14.0, 15.3, 16.6, 17.4, 19.4, 25.5 | [3] |
| Form T3 | 7.0, 8.5, 11.4, 12.1, 14.2, 17.2, 19.2, 22.1, 23.2, 25.2 | [3] |
| Form H1 | 8.6, 11.4, 13.2, 14.3, 15.5, 17.3, 19.2, 25.3 | |
| Form R5 | 6.27, 15.44, 16.15, 24.07, 26.11 | |
| Form R6 | 7.56, 10.16, 12.42, 20.32, 27.97 |
Note: This table presents a selection of identified polymorphic forms. Numerous other forms have been reported in scientific literature and patents. The designation of "Form A" as a dihydrate and "Form B" as a monohydrate is based on information from the European Medicines Agency[2].
Table 2: Comparative Thermal Analysis Data of Nilotinib Hydrochloride Polymorphs
| Polymorphic Form | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) | Reference |
| Monohydrate | Endotherms around 50°C (loss of surface water) and 140°C (dehydration), followed by melting with decomposition around 190°C. | Weight loss corresponding to one mole of water (~3.2% w/w). | [1] |
| Dihydrate | Broad endotherm indicating gradual water loss, followed by dehydration and melting with decomposition. | Total weight loss of ~4.96% w/w, suggesting a variable hydrate. | [1] |
| Amorphous | Glass transition temperature (Tg) of 147°C. | Stable up to 193°C, followed by two phases of thermal degradation. | [4] |
Comparative Performance of Polymorphic Forms
The different crystal structures of Nilotinib hydrochloride polymorphs directly influence their physicochemical properties, which are critical for pharmaceutical development.
Solubility and Dissolution
Stability and Hygroscopicity
Polymorphic stability is a crucial factor, as transformations between forms can alter the drug product's performance over time. Form B is considered the most stable crystalline form of Nilotinib hydrochloride monohydrate and exhibits the least hygroscopic behavior among Forms A, B, and C[2]. The dihydrate form has been described as a non-stoichiometric hydrate, with water content that can vary[1]. Stress studies on the monohydrate and dihydrate forms have shown that the monohydrate experiences a more significant decrease in crystallinity under pressure compared to the dihydrate[1].
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and comparison of polymorphic forms.
Powder X-Ray Diffraction (PXRD)
-
Instrument: PANalytical X'Pert PRO diffractometer or equivalent.
-
Radiation: CuKα1 (λ = 1.5406 Å).
-
Voltage and Current: 45 kV and 40 mA.
-
Scan Range: 3.0° to 50.0° 2θ.
-
Standard: A silicon standard can be used to verify instrument peak position.
Differential Scanning Calorimetry (DSC)
-
Instrument: Mettler Toledo DSC or equivalent.
-
Sample Pan: 40 µL aluminum pans.
-
Sample Weight: Approximately 3-5 mg.
-
Heating Rate: 10°C/min.
-
Temperature Range: 30°C to 300°C.
-
Standard: An Indium standard is used for instrument performance verification.
Thermogravimetric Analysis (TGA)
-
Instrument: Q50 thermogravimetric analyzer (TA Instruments) or equivalent.
-
Sample Holder: Platinum sample holder.
-
Sample Weight: Approximately 10 mg.
-
Heating Rate: 10°C/min.
-
Temperature Range: Room temperature to 1000°C.
Nilotinib's Mechanism of Action: Signaling Pathway
Nilotinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of Philadelphia chromosome-positive CML[5]. It binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation of the enzyme and thereby blocking its downstream signaling pathways that lead to cell proliferation and survival[7][8][9].
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. US8703788B2 - Polymorph of nilotinib hydrochloride - Google Patents [patents.google.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Nilotinib Hydrochloride Monohydrate: Chemical Property and Mechanism of action_Chemicalbook [chemicalbook.com]
- 6. arasto.com [arasto.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Off-Target Immunomodulatory Effects of Nilotinib and Imatinib
A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential impact of two prominent tyrosine kinase inhibitors on immune cell function, supported by experimental data and protocols.
Imatinib and its second-generation successor, Nilotinib, have revolutionized the treatment of chronic myeloid leukemia (CML) and other malignancies by targeting the BCR-ABL fusion protein. However, their therapeutic efficacy is increasingly understood to be influenced by their "off-target" effects on various components of the immune system. This guide provides a detailed comparison of the immunomodulatory properties of Nilotinib and Imatinib, focusing on their impact on key immune cell populations. The information presented herein is intended to assist researchers in understanding the nuanced immunological consequences of these drugs, aiding in the design of future studies and the development of novel therapeutic strategies.
Data Presentation: Quantitative Comparison of Off-Target Effects
The following tables summarize the key quantitative differences in the off-target effects of Nilotinib and Imatinib on various immune cell populations as reported in preclinical studies.
Table 1: Effects on T Lymphocytes
| Parameter | Cell Type | Imatinib | Nilotinib | Reference(s) |
| Proliferation (IC50) | PHA-stimulated CD8+ T cells | ~1.40 - 5 µM | ~0.75 - 2 µM | [1](2--INVALID-LINK-- |
| PHA-stimulated CD4+ T cells | ~10 µM (marked antiproliferative effect) | ~3 µM (marked antiproliferative effect) | [3](--INVALID-LINK--) | |
| Cytokine Production | T cells | Dose-dependent inhibition of TNF-α, IL-6, IFN-γ, and IL-17 | Dose-dependent inhibition of IL-17 and IFN-γ | |
| CD8+ T cells (Antigen-specific) | EC50 for IFN-γ inhibition: ~2.05 µM | EC50 for IFN-γ inhibition: ~0.84 µM | [1](--INVALID-LINK--) | |
| CD8+ T cells (Antigen-specific) | EC50 for Granzyme B inhibition: ~1.51 µM | EC50 for Granzyme B inhibition: ~0.85 µM | [1](--INVALID-LINK--) | |
| Kinase Inhibition (IC50) | Lck | ~1250 nM | ~550 nM | [4](--INVALID-LINK--) |
Table 2: Effects on Natural Killer (NK) Cells
| Parameter | Imatinib | Nilotinib | Reference(s) |
| Cytotoxicity | No direct influence on NK cell reactivity | Did not alter cytotoxicity at lower concentrations, but impaired at high levels | |
| Cytokine Production | No direct influence on NK cell reactivity | Impaired cytokine production at high levels | |
| Chemokine Receptor Expression | Increased CXCR4 expression, decreased CXCR3 expression | Increased CXCR4 expression | [5](6--INVALID-LINK-- |
Table 3: Effects on Monocytes and Macrophages
| Parameter | Imatinib | Nilotinib | Reference(s) |
| Viability | Low percentage of dead monocytes at ≤6 µg/ml | High numbers of monocytes underwent apoptosis/necrosis, particularly at 6 µg/ml | [5](--INVALID-LINK--) |
| Chemokine Receptor Expression | Increased CXCR4 expression, downregulated CCR1 | Increased CXCR4 expression, downregulated CCR1 | [5](--INVALID-LINK--) |
| Differentiation to Macrophages | Inhibited differentiation | Inhibited differentiation | [7](--INVALID-LINK--) |
| Macrophage Viability | Highly resistant | Highly resistant | [5](--INVALID-LINK--) |
Table 4: Effects on B Lymphocytes and Dendritic Cells (DCs)
| Parameter | Cell Type | Imatinib | Nilotinib | Reference(s) |
| B Cell Function | Memory B cells | Significant reductions in IgM memory B cells | Significant impairment of B-cell responses | [8](--INVALID-LINK--) |
| B cell signaling | Dose-dependent inhibition of Bruton's tyrosine kinase (BTK) and PLC-γ2 | Dose-dependent inhibition of Bruton's tyrosine kinase (BTK) and PLC-γ2 | [8](--INVALID-LINK--) | |
| DC Function | Monocyte to DC differentiation | Impaired differentiation | Impaired differentiation | [9](--INVALID-LINK--) |
| Cytokine Secretion by DCs | Modulated cytokine and chemokine levels | Modulated cytokine and chemokine levels | [9](--INVALID-LINK--) | |
| DC Migration | - | Inhibits DC migration | [9](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
T Cell Proliferation Assay using CFSE
This protocol is adapted from established methods for assessing T cell proliferation by dye dilution.[1][4]
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phytohaemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
Nilotinib and Imatinib (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium containing 10% FBS.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete medium.
-
Resuspend the cells in complete medium and plate in a 96-well plate.
-
Add Nilotinib, Imatinib, or vehicle control (DMSO) at the desired concentrations.
-
Stimulate the cells with PHA (e.g., 5 µg/mL) or plate-bound anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL).
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. CFSE fluorescence is typically detected in the FITC channel.
-
Proliferation is assessed by the appearance of successive peaks of decreasing fluorescence intensity, each representing a cell division.
NK Cell Degranulation Assay (CD107a Expression)
This protocol is based on standard methods to measure NK cell cytotoxic potential.
Materials:
-
Isolated NK cells (effector cells)
-
Target cells (e.g., K562 cell line)
-
Anti-CD107a antibody conjugated to a fluorochrome (e.g., FITC, PE)
-
Monensin
-
Nilotinib and Imatinib (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
Flow cytometer
Procedure:
-
Isolate NK cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Culture NK cells and target cells separately overnight.
-
On the day of the assay, pre-incubate NK cells with Nilotinib, Imatinib, or vehicle control for 1-2 hours.
-
Co-culture the pre-treated NK cells with target cells at an appropriate effector-to-target (E:T) ratio (e.g., 10:1) in a 96-well U-bottom plate.
-
Immediately add the anti-CD107a antibody to the co-culture.
-
Add Monensin (a protein transport inhibitor) to a final concentration of 1-2 µM.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain for other NK cell surface markers (e.g., CD3, CD56) if desired.
-
Analyze the cells by flow cytometry.
-
Gate on the NK cell population and quantify the percentage of CD107a-positive cells, which indicates degranulation.
Cytokine Production Assay
This protocol outlines a general method for measuring cytokine secretion from immune cells.
Materials:
-
Isolated immune cells (e.g., T cells, PBMCs)
-
Stimulating agent (e.g., PHA, LPS, anti-CD3/CD28)
-
Nilotinib and Imatinib (dissolved in DMSO)
-
Complete cell culture medium
-
ELISA kits or multiplex bead array kits for specific cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10)
Procedure:
-
Isolate the desired immune cell population.
-
Plate the cells in a 24- or 96-well plate in complete medium.
-
Add Nilotinib, Imatinib, or vehicle control at various concentrations.
-
Stimulate the cells with the appropriate agent.
-
Incubate for 24-72 hours, depending on the cytokine of interest.
-
Collect the cell culture supernatants by centrifugation.
-
Measure the concentration of cytokines in the supernatants using ELISA or a multiplex bead array system according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Nilotinib and Imatinib, as well as a typical experimental workflow for their comparison.
Caption: Inhibition of T-Cell Receptor (TCR) Signaling by Nilotinib and Imatinib.
Caption: Inhibition of B-Cell Receptor (BCR) Signaling by Nilotinib and Imatinib.
Caption: Experimental Workflow for Comparing Off-Target Effects.
References
- 1. Nilotinib hampers the proliferation and function of CD8+ T lymphocytes through inhibition of T cell receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nilotinib inhibits the Src-family kinase LCK and T-cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tyrosine kinase inhibitors impair B-cell immune responses in CML through off-target inhibition of kinases important for cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of Nilotinib with Other Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of Nilotinib when combined with other chemotherapeutic agents. The information presented is supported by experimental data from preclinical and clinical studies, offering insights into potential combination therapies for various cancers.
Quantitative Analysis of Synergistic Interactions
The synergistic effects of Nilotinib in combination with other chemotherapeutic agents have been quantified using the Combination Index (CI), primarily based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Synergistic Effects of Nilotinib with Various Chemotherapeutic Agents in Leukemia Cell Lines
| Cell Line | Imatinib Resistance | Chemotherapeutic Agent | Combination Index (CI) | Outcome |
| LAMA84 | Sensitive | Mitoxantrone | < 1 | Synergism |
| LAMA84 | Sensitive | Cytarabine | < 1 | Synergism |
| LAMA84-R | Resistant | Daunorubicin | < 1 | Synergism |
| LAMA84-R | Resistant | Mitoxantrone | < 1 | Synergism |
| LAMA84-R | Resistant | Etoposide | < 1 | Synergism |
| K562 | Sensitive & Resistant | Daunorubicin | < 1 | Synergism |
| K562 | Sensitive & Resistant | Mitoxantrone | < 1 | Synergism |
| K562 | Sensitive & Resistant | Etoposide | < 1 | Synergism |
| Ba/F3 (E255K, E255V) | Resistant | Daunorubicin | < 1 | Synergism |
| Ba/F3 (E255K, E255V) | Resistant | Mitoxantrone | < 1 | Synergism |
| Ba/F3 (T315I) | Resistant | Daunorubicin | < 1 | Synergism at high growth inhibition[1] |
| Ba/F3 (T315I) | Resistant | Mitoxantrone | < 1 | Synergism at high growth inhibition[1] |
Table 2: Synergistic Effects of Nilotinib with Doxorubicin in Soft Tissue Sarcoma Cell Lines
| Cell Line | Doxorubicin (µM) | Combination Index (CI) | Outcome |
| SW982 (Synovial Sarcoma) | 0.1 | 0.74 | Synergy[2][3] |
| SW982 (Synovial Sarcoma) | 0.3 | 0.49 | Synergy[2][3] |
| SW982 (Synovial Sarcoma) | 0.5 | 0.58 | Synergy[2][3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of Nilotinib's synergistic effects are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Drug Treatment: Treat cells with varying concentrations of Nilotinib, the chemotherapeutic agent, or the combination of both for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 (half-maximal inhibitory concentration) values are determined from dose-response curves.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.
Protocol:
-
Cell Harvesting: Following drug treatment, harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Isobolographic Analysis and Combination Index (CI) Calculation
The Chou-Talalay method is a widely used method to quantify the nature of drug interactions.
Methodology:
-
Dose-Effect Curves: Generate dose-effect curves for each drug individually and for the combination at a constant ratio.
-
Median-Effect Analysis: The data is then analyzed using the median-effect equation, which relates the drug dose to the cellular effect.
-
Combination Index Calculation: The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect, and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathways involved in the synergistic effects of Nilotinib and a general experimental workflow for assessing drug synergy.
Caption: Nilotinib and Doxorubicin Synergy Pathway.
Caption: Experimental Workflow for Synergy Assessment.
Discussion of Key Findings
Nilotinib in Hematological Malignancies
In preclinical studies involving BCR-ABL-positive leukemia cell lines, Nilotinib has demonstrated synergistic effects when combined with several established chemotherapeutic agents, including mitoxantrone, cytarabine, daunorubicin, and etoposide. This synergy is observed in both imatinib-sensitive and imatinib-resistant cell lines, including those with the T315I mutation, which is notoriously resistant to many tyrosine kinase inhibitors.[1] The combination of Nilotinib with these agents leads to enhanced apoptosis in leukemia cells. However, it is important to note that some studies suggest that Nilotinib may inhibit the cellular uptake of cytarabine, which could have implications for the design of clinical trials.[4]
Nilotinib in Solid Tumors
The synergistic potential of Nilotinib extends to solid tumors. In soft tissue sarcoma cell lines, Nilotinib synergizes with doxorubicin to induce apoptosis.[2][3] This effect is, at least in part, attributed to Nilotinib's ability to counteract P-glycoprotein (P-gp) and MRP-1-mediated multidrug resistance.[3][5] Nilotinib achieves this by inhibiting the ERK1 and p38 MAPK signaling pathways, which are involved in the upregulation of P-gp.[5][6]
Promising preclinical activity has also been observed for the combination of Nilotinib and paclitaxel in various solid tumor models.[7][8] A phase 1 clinical trial of this combination in patients with advanced solid tumors has established a recommended phase 2 dose and has shown preliminary evidence of antitumor activity.[7][9] Interestingly, this combination may also reduce the incidence of paclitaxel-induced peripheral neuropathy.[9]
In ovarian cancer cell lines, Nilotinib has shown synergistic effects on cell proliferation when combined with carboplatin and paclitaxel.[10]
While some studies have explored the combination of Nilotinib with cisplatin, the nature of their interaction appears to be complex, with some evidence suggesting that Nilotinib does not antagonize cisplatin-mediated cell death and may even offer protective effects against cisplatin-induced nephrotoxicity and hepatotoxicity.
Conclusion
The evidence presented in this guide highlights the significant potential of Nilotinib as a synergistic partner for various chemotherapeutic agents in the treatment of both hematological malignancies and solid tumors. The mechanisms underlying these synergistic interactions are multifaceted and include the inhibition of drug efflux pumps and the modulation of key signaling pathways. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these combination strategies and to optimize their clinical application.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V/propidium iodide (PI) staining and flow cytometry analyses [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Nilotinib Counteracts P-Glycoprotein-Mediated Multidrug Resistance and Synergizes the Antitumoral Effect of Doxorubicin in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nilotinib counteracts P-glycoprotein-mediated multidrug resistance and synergizes the antitumoral effect of doxorubicin in soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase I Study of Nilotinib in Combination with Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Nilotinib reverses ABCB1/P-glycoprotein-mediated multidrug resistance but increases cardiotoxicity of doxorubicin in a MDR xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase I Study of Nilotinib in Combination with Paclitaxel in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Nilotinib Hydrochloride Dihydrate Against Other Second-Generation Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nilotinib hydrochloride dihydrate's performance against other second-generation tyrosine kinase inhibitors (TKIs), namely dasatinib and bosutinib. The information presented is collated from key clinical trials and preclinical studies to support researchers in their drug development and scientific research endeavors.
Executive Summary
Nilotinib, a highly potent and selective BCR-ABL kinase inhibitor, has demonstrated significant efficacy in the treatment of Chronic Myeloid Leukemia (CML).[1] Clinical trial data from the ENESTnd study has established its superiority over the first-generation TKI, imatinib, in achieving earlier and deeper molecular responses.[2][3][4] When compared to other second-generation TKIs such as dasatinib and bosutinib, nilotinib exhibits a distinct efficacy and safety profile. While all three drugs are effective in newly diagnosed and imatinib-resistant CML, they differ in their molecular response rates at various time points, adverse event profiles, and activity against certain BCR-ABL kinase domain mutations.
Mechanism of Action: Targeting the BCR-ABL Oncoprotein
Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival.
Second-generation TKIs, including nilotinib, dasatinib, and bosutinib, are designed to inhibit the kinase activity of the BCR-ABL protein by competing with ATP for its binding site. Nilotinib binds to the inactive conformation of the ABL kinase domain with high affinity, effectively blocking its downstream signaling pathways.[1]
Figure 1: Simplified BCR-ABL Signaling Pathway and TKI Inhibition.
Comparative Efficacy: Clinical Trial Data
The efficacy of nilotinib, dasatinib, and bosutinib as first-line treatments for chronic phase CML (CML-CP) has been evaluated in three key phase 3 randomized controlled trials: ENESTnd (Nilotinib vs. Imatinib), DASISION (Dasatinib vs. Imatinib), and BFORE (Bosutinib vs. Imatinib). The following tables summarize the major efficacy endpoints from these trials.
Table 1: Major Molecular Response (MMR) Rates
| Clinical Trial (TKI) | 12 Months | 24 Months | 5 Years (Cumulative) |
| ENESTnd (Nilotinib 300mg BID) | 44%[3] | 71%[4] | 77%[2] |
| DASISION (Dasatinib 100mg QD) | 46%[5] | 64%[5] | 76%[6][7] |
| BFORE (Bosutinib 400mg QD) | 47.2%[8] | - | 73.9%[9][10] |
MMR is defined as BCR-ABL1 transcript levels ≤0.1% on the International Scale (IS).
Table 2: Deeper Molecular Response Rates (MR4.5)
| Clinical Trial (TKI) | 24 Months | 5 Years (Cumulative) | 10 Years (Cumulative) |
| ENESTnd (Nilotinib 300mg BID) | 26%[4] | 54%[2] | 63.8%[11] |
| DASISION (Dasatinib 100mg QD) | 17%[5] | 42%[7] | - |
| BFORE (Bosutinib 400mg QD) | - | 47.4%[9][10] | - |
MR4.5 is defined as BCR-ABL1 transcript levels ≤0.0032% on the IS.
Comparative Safety and Tolerability
The safety profiles of nilotinib, dasatinib, and bosutinib are distinct and are a key consideration in treatment selection. The following table summarizes common and clinically significant adverse events reported in their respective pivotal clinical trials.
Table 3: Common Treatment-Emergent Adverse Events (Any Grade)
| Adverse Event | Nilotinib (ENESTnd) | Dasatinib (DASISION) | Bosutinib (BFORE) |
| Rash | ≥30%[11] | - | - |
| Headache | ≥30%[11] | - | - |
| Nausea | ≥30%[11] | - | 35.1%[12] |
| Diarrhea | - | - | 70.1%[12] |
| Thrombocytopenia | - | - | 35.1%[12] |
| Increased ALT/AST | - | - | 30.6%/22.8%[12] |
| Pleural Effusion | Uncommon[13] | 28%[6][7] | - |
| Cardiovascular Events | Higher than imatinib[11] | Uncommon[6][7] | - |
Note: Direct comparison of adverse event rates across different trials should be done with caution due to potential differences in trial design and patient populations.
Resistance Profiles
Resistance to TKIs can emerge through mutations in the BCR-ABL kinase domain. The three second-generation TKIs have different activity profiles against these mutations.
Table 4: Activity of Second-Generation TKIs Against Common Imatinib-Resistant BCR-ABL Mutations
| Mutation | Nilotinib | Dasatinib | Bosutinib |
| T315I | Inactive | Inactive | Inactive |
| Y253H | Resistant | Sensitive | Sensitive |
| E255K/V | Resistant | Sensitive | Sensitive |
| F317L | Sensitive | Resistant | Moderately Sensitive |
| F359V/C/I | Sensitive | Sensitive | Sensitive |
Data compiled from preclinical studies.[14][15][16]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of TKI performance are provided below.
Figure 2: General Workflow for TKI Performance Evaluation.
Kinase Inhibition Assay
Objective: To determine the in vitro potency of TKIs against wild-type and mutated BCR-ABL kinase.
Methodology:
-
Kinase Source: Recombinant human BCR-ABL kinase (wild-type and various mutant forms) is used.
-
Substrate: A synthetic peptide substrate for ABL kinase is typically used.
-
Assay Principle: The assay measures the transfer of phosphate from ATP to the substrate by the kinase. This is often detected using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or radioactive filter binding assays.[17]
-
Procedure:
-
The kinase is incubated with varying concentrations of the TKI (e.g., nilotinib, dasatinib, bosutinib).
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).
-
The amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The concentration of the TKI that inhibits 50% of the kinase activity (IC50) is calculated from dose-response curves.
Cell Viability Assay
Objective: To assess the cytotoxic effect of TKIs on CML cell lines.
Methodology:
-
Cell Lines: Commonly used CML cell lines include K562 (imatinib-sensitive) and Ba/F3 cells engineered to express wild-type or mutated BCR-ABL.[18][19][20][21]
-
Assay Principle: Assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) measure the metabolic activity of viable cells.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).[18]
-
Cells are treated with a range of TKI concentrations for a specific duration (e.g., 48-72 hours).[22]
-
The viability reagent (MTT or CCK-8) is added to each well and incubated.
-
The absorbance is measured using a microplate reader.
-
-
Data Analysis: The concentration of the TKI that reduces cell viability by 50% (IC50) is determined from dose-response curves.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of TKIs in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are typically used.
-
Tumor Induction: CML cell lines (e.g., K562) or patient-derived CML cells are injected subcutaneously or intravenously into the mice.[23]
-
Treatment: Once tumors are established or leukemia is engrafted, mice are treated with the TKI (e.g., nilotinib) or a vehicle control, typically via oral gavage.
-
Efficacy Assessment:
-
Tumor volume is measured regularly with calipers (for subcutaneous models).
-
Leukemic burden can be monitored by flow cytometry of peripheral blood or bioluminescence imaging if cells are engineered to express luciferase.
-
Survival of the mice is recorded.
-
-
Data Analysis: Tumor growth inhibition and survival curves are analyzed to compare the efficacy of the TKI with the control group.
Conclusion
This compound is a potent and effective second-generation TKI for the treatment of CML. Its performance, when benchmarked against other second-generation TKIs like dasatinib and bosutinib, reveals a comparable efficacy in achieving deep molecular responses, albeit with a distinct safety and resistance profile. The choice of TKI for a particular patient often depends on a careful consideration of these factors, including the presence of specific BCR-ABL mutations and patient comorbidities. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and future targeted therapies in the field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term benefits and risks of frontline nilotinib vs imatinib for chronic myeloid leukemia in chronic phase: 5-year update of the randomized ENESTnd trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontline nilotinib in patients with chronic myeloid leukemia in chronic phase: results from the European ENEST1st study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nilotinib versus imatinib for the treatment of patients with newly diagnosed chronic phase, Philadelphia chromosome-positive, chronic myeloid leukaemia: 24-month minimum follow-up of the phase 3 randomised ENESTnd trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. The ASCO Post [ascopost.com]
- 7. Final 5-Year Study Results of DASISION: The Dasatinib Versus Imatinib Study in Treatment-Naïve Chronic Myeloid Leukemia Patients Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. Bosutinib Versus Imatinib for Newly Diagnosed Chronic Myeloid Leukemia: Results From the Randomized BFORE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. philadelphia-positive-patients-who-already-harbor-imatinib-resistant-bcr-abl-kinase-domain-mutations-have-a-higher-likelihood-of-developing-additional-mutations-associated-with-resistance-to-second-or-third-line-tyrosine-kinase-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 14. ashpublications.org [ashpublications.org]
- 15. ashpublications.org [ashpublications.org]
- 16. BCR-ABL1 Compound Mutations Combining Key Kinase Domain Positions Confer Clinical Resistance to Ponatinib in Ph Chromosome-Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ba/F3-BCR-ABL-M244V-Cell-Line - Kyinno Bio [kyinno.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Ba/F3 Cell Line - Creative Biogene [creative-biogene.com]
- 22. researchgate.net [researchgate.net]
- 23. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Nilotinib Hydrochloride Dihydrate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Nilotinib hydrochloride dihydrate, a potent tyrosine kinase inhibitor used in cancer research and therapy. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Nilotinib is classified as a hazardous drug (HD) and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, all waste containing this substance must be managed in accordance with applicable federal, state, and local regulations.[3][4][5]
Hazard and Safety Summary
Proper handling and disposal require an awareness of the substance's hazards. All personnel handling Nilotinib waste must be trained on these risks and the appropriate safety procedures.[5]
| Hazard Classification & Data | Description | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowed.H361: Suspected of damaging fertility or the unborn child.H410: Very toxic to aquatic life with long lasting effects. | [1][2] |
| Personal Protective Equipment (PPE) | Impervious clothing, protective gloves, safety goggles with side-shields, and a suitable respirator (especially when dusts are generated). | [3][4] |
| First Aid (Exposure) | Skin: Immediately wash with soap and copious amounts of water.[3]Eyes: Flush with large amounts of water for at least 15 minutes.[1]Inhalation: Move to fresh air.[3]Ingestion: Wash out mouth with water; do NOT induce vomiting and call a physician.[4] | |
| Transport Classification | UN Number: 3077Proper Shipping Name: Environmentally Hazardous Substance, Solid, N.O.S.Class: 9Packing Group: III | [4] |
Experimental Protocol: Spill Decontamination
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental release.
Methodology:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area. Mark the contaminated area to prevent unauthorized access.[3]
-
Ensure Ventilation: Work in a well-ventilated area or use appropriate exhaust ventilation.[1][6]
-
Don PPE: Wear full personal protective equipment, including a respirator, heavy rubber gloves, and eye protection.[3][4]
-
Containment: Prevent further leakage or spillage. Do not allow the product to enter drains or water courses.[1][4]
-
Cleanup (Solid/Powder): Gently sweep up the material to avoid raising dust.[3] Place it into a suitable, closed, and labeled container for disposal.[3][6]
-
Cleanup (Liquid Solution): Absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1][4]
-
Decontamination: Scrub the spill surface and any contaminated equipment with alcohol.[1][4]
-
Final Disposal: Collect all cleanup materials (absorbents, contaminated PPE) and place them in a sealed container for disposal as hazardous waste according to Section 13 of the Safety Data Sheet (SDS).[1][4]
-
Post-Cleanup: Wash the spill site thoroughly after material pick-up is complete.[3] Wash hands and face after handling.[3]
Disposal Procedures
The disposal of this compound and any associated contaminated materials must be handled as hazardous waste. Do not allow the product to enter drinking water supplies, wastewater, or soil.[3]
Step 1: Waste Segregation and Collection
-
Unused/Expired Product (Bulk Waste): Keep the chemical in its original or a suitable, closed, and clearly labeled container for disposal.[3][6] This is considered bulk hazardous waste.
-
Contaminated Materials (Trace Waste): All items that have come into contact with Nilotinib, including personal protective equipment (gloves, gowns), labware (vials, pipette tips), and cleaning materials, are considered trace-contaminated waste.[5] These items must be collected in a dedicated, sealed, and properly labeled hazardous waste container.[7] Handle contaminated containers as you would the product itself.[3]
Step 2: On-Site Storage
-
Store waste containers in a cool, well-ventilated, and secure area, away from incompatible materials like strong oxidizing agents.[1][2]
-
Ensure containers are tightly sealed to prevent leaks or spills.[1]
-
Store waste containers in a designated area, locked up to prevent unauthorized access.[4][8]
Step 3: Final Disposal Method
-
Approved Waste Disposal Facility: The primary and required method of disposal is to send the waste to an approved and licensed hazardous waste disposal plant.[1]
-
Incineration: A recommended disposal method is to dissolve or mix the material with a suitable combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Licensed Waste Contractor: Alternatively, the waste pharmaceutical can be labeled, securely packaged, and transported by a state-licensed medical waste contractor for disposal by burial in a licensed hazardous or toxic waste landfill or via incineration.[9]
-
Regulatory Compliance: All disposal activities must comply with federal (EPA, RCRA), state, and local regulations for hazardous pharmaceutical waste.[5][7] It is the responsibility of the waste generator to correctly classify and manage the waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for this compound waste management.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. targetmol.com [targetmol.com]
- 7. ph.health.mil [ph.health.mil]
- 8. carlroth.com [carlroth.com]
- 9. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safe Handling of Nilotinib Hydrochloride Dihydrate: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides essential guidance for the safe handling, use, and disposal of Nilotinib hydrochloride dihydrate in a laboratory setting. Nilotinib is a potent kinase inhibitor and should be handled with caution to minimize exposure. The following procedures are designed to ensure the safety of all personnel working with this compound. Adherence to these guidelines is critical to prevent accidental exposure and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[2]
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[3][4]
-
Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[2][3][4]
-
Hazardous to the Aquatic Environment (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[1][3]
Personal Protective Equipment (PPE) Requirements
Due to the hazardous nature of this compound, appropriate PPE must be worn at all times when handling the compound. This includes during weighing, reconstitution, administration, and disposal. The following tables summarize the required PPE.
Table 1: PPE for Handling this compound Powder
| PPE Component | Specification | Rationale |
| Gloves | 2 pairs of chemotherapy-rated nitrile gloves (ASTM D6978-05 tested).[5][6][7] | Prevents dermal absorption. Double-gloving provides an extra layer of protection against contamination.[1] |
| Gown | Disposable, polyethylene-coated polypropylene gown with long sleeves and knit cuffs.[1][3] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles with side shields or a full-face shield.[1][3] | Protects eyes from dust particles and splashes. |
| Respiratory Protection | A NIOSH-certified N95 or higher particulate respirator. For larger quantities or potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) should be considered.[3][8] | Prevents inhalation of the powdered compound. |
Table 2: PPE for Handling Solubilized this compound
| PPE Component | Specification | Rationale |
| Gloves | 2 pairs of chemotherapy-rated nitrile gloves (ASTM D6978-05 tested).[5][6][7] | Prevents dermal absorption from splashes or spills. |
| Gown | Disposable, polyethylene-coated polypropylene gown with long sleeves and knit cuffs.[1][3] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles with side shields or a full-face shield.[1][3] | Protects eyes from splashes. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A chemical fume hood provides adequate respiratory protection from vapors. |
Operational Plans
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols
Protocol for Weighing and Reconstituting this compound
-
Preparation:
-
Designate a specific area for handling the compound, such as a chemical fume hood or a ventilated balance enclosure.
-
Assemble all necessary materials: this compound, solvent, vials, pipettes, and waste containers.
-
Ensure a hazardous waste container is readily accessible.
-
-
Donning PPE:
-
Put on a disposable gown, ensuring it is fully closed at the back.
-
Don an N95 respirator or PAPR.
-
Put on safety goggles or a face shield.
-
Don the first pair of chemotherapy-rated nitrile gloves.
-
Don the second pair of gloves, ensuring the cuffs of the outer gloves go over the cuffs of the gown.[1]
-
-
Weighing:
-
Carefully weigh the desired amount of this compound powder on a tared weigh boat within the designated handling area.
-
Avoid creating dust. If any powder is spilled, clean it up immediately with a damp cloth and dispose of the cloth as hazardous waste.
-
-
Reconstitution:
-
Transfer the weighed powder to an appropriate vial.
-
Add the desired solvent to the vial using a pipette.
-
Cap the vial and mix gently until the powder is completely dissolved.
-
-
Post-Reconstitution:
-
Wipe the exterior of the vial with a disposable cloth dampened with 70% ethanol to decontaminate any residual compound.
-
Dispose of the weigh boat, pipette tips, and cleaning cloth in the designated solid hazardous waste container.
-
Protocol for Disposal
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and exposure to others.
-
Liquid Waste:
-
All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour any liquid waste down the drain.[1]
-
-
Solid Waste:
-
All solid materials that have come into contact with the compound, including gloves, gowns, weigh boats, pipette tips, and vials, must be disposed of in a designated solid hazardous waste container.[1]
-
-
Decontamination:
-
All surfaces and equipment that may have been in contact with the compound should be decontaminated.
-
Wipe surfaces with a 70% ethanol solution, followed by a suitable laboratory detergent.
-
-
Doffing PPE:
-
Remove PPE in the following order to prevent re-contamination: outer gloves, gown, inner gloves, face shield/goggles, and respirator.
-
Dispose of all disposable PPE in the solid hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
References
- 1. aaha.org [aaha.org]
- 2. www3.paho.org [www3.paho.org]
- 3. halyardhealth.com [halyardhealth.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. Choosing the Right Gloves for Cytotoxic Agents: A Comprehensive Checklist [shieldscientific.com]
- 6. gloves.com [gloves.com]
- 7. Handling chemotherapy drugs-Do medical gloves really protect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
